Product packaging for Quinine hydrobromide(Cat. No.:CAS No. 14358-44-2)

Quinine hydrobromide

Cat. No.: B10858363
CAS No.: 14358-44-2
M. Wt: 405.3 g/mol
InChI Key: HDZGBIRSORQVNB-DSXUQNDKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinine hydrobromide is a useful research compound. Its molecular formula is C20H25BrN2O2 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25BrN2O2 B10858363 Quinine hydrobromide CAS No. 14358-44-2

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZGBIRSORQVNB-DSXUQNDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

549-47-3
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:2), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20203394
Record name Quinine hydrobromide [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14358-44-2, 549-49-5
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide, (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14358-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:1), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine hydrobromide [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinine hydrobromide [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUININE HYDROBROMIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWF36Q4G6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Structural Elucdidation of Quinine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis of quinine hydrobromide, a salt of the historically significant antimalarial alkaloid, quinine. It further details the comprehensive structural elucidation of the synthesized compound using modern analytical techniques. This document is intended to serve as a practical resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction to Quinine

Quinine, a primary alkaloid derived from the bark of the Cinchona tree, was the first successful chemical compound used to treat an infectious disease, malaria.[1] Its mechanism of action, while not fully resolved, is widely believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.[2][3] This interference with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leads to the accumulation of the cytotoxic free heme, ultimately causing parasite death.[3][4] Quinine may also inhibit the parasite's nucleic acid and protein synthesis.[2][5] Due to its continued relevance, particularly in cases of chloroquine-resistant malaria, the synthesis and characterization of its various salt forms, such as the hydrobromide, remain of significant interest.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base reaction between quinine free base and hydrobromic acid. This process protonates the more basic quinuclidine nitrogen atom of the quinine molecule.

General Reaction Scheme

The reaction involves the protonation of the quinuclidine nitrogen of quinine by hydrobromic acid to form the corresponding ammonium salt, this compound.

C₂₀H₂₄N₂O₂ + HBr → C₂₀H₂₅BrN₂O₂

Experimental Workflow for Synthesis

The synthesis and purification process follows a logical sequence of dissolution, reaction, precipitation, and isolation.

G cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification A Dissolve Quinine in Ethanol B Add Hydrobromic Acid (HBr) A->B Step 1 C Stir at Room Temperature B->C Step 2 D Precipitation of Product C->D Step 3: Cool in ice bath E Vacuum Filtration D->E Step 4 F Wash with Cold Ethanol E->F Step 5 G Dry under Vacuum F->G Step 6 H Pure Quinine Hydrobromide G->H Final Product

Caption: Experimental workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from quinine free base.

  • Dissolution: Weigh 10.0 g of quinine (30.8 mmol) and transfer it to a 250 mL Erlenmeyer flask. Add 100 mL of 95% ethanol and stir at room temperature until the quinine is completely dissolved.

  • Reaction: While stirring, slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid (HBr) dropwise to the quinine solution. A white precipitate may begin to form immediately.

  • Precipitation: After the addition of HBr is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion. Cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with two 20 mL portions of cold 95% ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 60°C to a constant weight. The final product should be a white, crystalline powder.

Quantitative Data: Physical and Chemical Properties

The following table summarizes the key properties of this compound.

PropertyValue
Chemical Formula C₂₀H₂₅BrN₂O₂[6][7]
Molecular Weight 405.34 g/mol [7][8]
Appearance White crystalline powder
Theoretical Yield ~12.5 g (based on 10g quinine input)
Elemental Analysis C: 59.26%, H: 6.22%, Br: 19.71%, N: 6.91%, O: 7.89%[8]

Structural Elucidation

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic and analytical methods. Each technique provides unique information that, when combined, offers a complete structural picture.

G cluster_methods Analytical Techniques cluster_info Information Obtained NMR NMR Spectroscopy (¹H & ¹³C) NMR_info Proton/Carbon Environment Connectivity NMR->NMR_info MS Mass Spectrometry (MS) MS_info Molecular Weight Elemental Formula MS->MS_info IR Infrared Spectroscopy (IR) IR_info Functional Groups (O-H, C=C, C-O) IR->IR_info XRAY X-Ray Crystallography XRAY_info 3D Molecular Structure Stereochemistry Crystal Packing XRAY->XRAY_info Confirmation Structural Confirmation of This compound NMR_info->Confirmation MS_info->Confirmation IR_info->Confirmation XRAY_info->Confirmation

Caption: Logical workflow for structural elucidation.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the molecular structure and functional groups present in the synthesized compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. For this compound, the spectrum is expected to be similar to that of quinine, with potential shifts in protons near the protonated nitrogen.[9][10]

Chemical Shift (δ) ppm (DMSO-d₆)MultiplicityAssignment
~8.7dAromatic C2'-H
~7.9dAromatic C5'-H
~7.6dAromatic C8'-H
~7.4ddAromatic C7'-H
~5.8dddVinyl C10-H
~5.5dC9-H (hydroxyl)
~5.0mVinyl C11-H₂
~3.9sMethoxy (-OCH₃)
1.5 - 3.5mAliphatic Protons

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[11]

Chemical Shift (δ) ppm (DMSO-d₆)Assignment
~157C6' (C-O)
~148C8a'
~144C4'
~141C10 (vinyl)
~131C5'
~121C7'
~114C11 (vinyl)
~102C3'
~70C9 (C-OH)
~56Methoxy (-OCH₃)
20 - 60Aliphatic Carbons (C2-C8)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group Assignment
3200 - 3500O-H stretch (hydroxyl group)
2800 - 3000C-H stretch (aliphatic and vinyl)
~2500 - 3000N⁺-H stretch (ammonium)
1500 - 1620C=C stretch (aromatic and vinyl)
1000 - 1300C-O stretch (ether and alcohol)

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of the cation.

ParameterExpected Value
Technique ESI⁺ (Electrospray Ionization, Positive Mode)
Expected Ion [C₂₀H₂₅N₂O₂]⁺ (Quininium ion)
Calculated m/z 325.1916
Crystallographic Analysis

Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation. It provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, configuration, and conformation.[12][13] For this compound, this analysis would unequivocally confirm the protonation site at the quinuclidine nitrogen and determine the absolute stereochemistry of the five stereogenic centers.[14]

Proposed Antimalarial Mechanism of Action

Understanding the mechanism of action is crucial for drug development. Quinine's primary antimalarial activity is attributed to its interference with the detoxification of heme within the parasite's food vacuole.

G cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Biocrystallization (Detoxification) Accumulation Accumulation of Toxic Heme Heme->Accumulation Quinine Quinine Quinine->Block Inhibits Death Parasite Death

Caption: Quinine's inhibition of heme detoxification pathway.

Conclusion

This guide provides a comprehensive overview of the synthesis and structural elucidation of this compound. The straightforward acid-base reaction yields the desired salt, whose identity and purity can be rigorously confirmed through a suite of modern analytical techniques, including NMR, IR, and mass spectrometry, with X-ray crystallography offering the most definitive structural proof. The detailed protocols and tabulated data herein serve as a valuable resource for chemists and pharmaceutical scientists working with this important class of alkaloids.

References

Quinine Hydrobromide: A Technical Guide to its Application as a Chiral Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of quinine hydrobromide as a chiral catalyst in asymmetric organic synthesis. Quinine, a readily available cinchona alkaloid, and its derivatives have emerged as powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This document provides a comprehensive overview of its application in key synthetic transformations, detailed experimental protocols, and an exploration of the catalytic mechanism, with a particular focus on the influence of the hydrobromide counter-ion.

Introduction: The Power of Asymmetric Organocatalysis

The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has driven the development of asymmetric catalysis. Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a sustainable and versatile alternative to metal-based catalysts. Cinchona alkaloids, such as quinine, are privileged scaffolds in organocatalysis due to their rigid bicyclic structure, multiple stereocenters, and the presence of both a basic quinuclidine nitrogen and a hydroxyl group, which can act in a bifunctional manner. This compound, the acid salt of quinine, often exhibits enhanced or modified catalytic activity and selectivity, making it a subject of significant interest.

Key Asymmetric Transformations Catalyzed by this compound

This compound has proven to be an effective catalyst for a range of asymmetric reactions, including Michael additions, Henry (nitroaldol) reactions, and cycloadditions.

Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Quinine and its derivatives, including the hydrobromide salt, can effectively catalyze the enantioselective Michael addition of various nucleophiles, such as 1,3-dicarbonyl compounds, to nitroolefins and enones.

Table 1: Quinine-Catalyzed Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

Entry1,3-Dicarbonyl CompoundNitroolefinCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1Dimedoneβ-NitrostyreneQuinineTolueneRT728575[1]
21,3-Cyclohexanedioneβ-NitrostyreneQuinineCH2Cl20489281[1]
3Diethyl Malonate(E)-1-Nitro-2-phenyletheneQuinine derivativeToluene-20249592[2]
4Acetylacetone(E)-1-Nitro-2-(4-chlorophenyl)etheneQuinine derivativeTHFRT368885[2]
Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Quinine-based catalysts facilitate this reaction with high enantioselectivity. The aza-Henry reaction, the addition of a nitroalkane to an imine, provides access to chiral β-nitroamines, precursors to valuable 1,2-diamines.

Table 2: Quinine-Derived Catalyst in the Asymmetric Aza-Henry Reaction

EntryImineNitroalkaneCatalystSolventTemp (°C)Time (h)Yield (%)dree (%)Ref.
1N-Boc-isatin ketimineNitromethaneQuinine-derived thioureaToluene-204898-91[3]
2N-Boc-isatin ketimineNitroethaneQuinine-derived thioureaToluene-20729570:3099[3]
3N-PMP-benzaldimineNitromethaneQuaternary ammonium salt from quinineMesityleneRT2492-85[4]
4N-Boc-trifluoromethyl ketimineNitromethaneQuaternary ammonium salt from quinineMesityleneRT1295-96[5]
Asymmetric Cycloaddition Reactions

Quinine and its derivatives have also been employed as catalysts in various asymmetric cycloaddition reactions, which are powerful tools for the construction of cyclic molecules with multiple stereocenters. These include [3+2] and [4+2] cycloadditions.

Table 3: Quinine-Derived Catalyst in Asymmetric Cycloaddition Reactions

EntryReaction TypeSubstrate 1Substrate 2CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1[3+2] Cycloaddition2-NitrobenzofuranIsatin imineQuinine-derived squaramideCDCl3RT2475>95:5 (dr)98
2[2+2] CycloadditionKeteneBenzaldehydeQuinine-tethered Co(III)-salenToluene0197>99[6]

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

To a stirred solution of the nitroolefin (0.5 mmol) and the 1,3-dicarbonyl compound (0.55 mmol) in toluene (1 mL) is added the quinine-based catalyst (10 mol%). The reaction mixture is stirred vigorously at the specified temperature for the time indicated in the corresponding table. Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[1]

General Procedure for the Asymmetric Aza-Henry Reaction of N-Boc Ketimines

To a solution of the quinine-derived quaternary ammonium salt (0.001 mmol, 1 mol%) in mesitylene (1.0 mL) is added nitromethane (2.0 equiv.) and a base (e.g., Cs2CO3, 0.1 equiv.). After stirring for 5 minutes at room temperature, the corresponding N-Boc ketimine (0.1 mmol) is added. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash silica gel column chromatography to give the desired β-nitroamine.[4]

Catalytic Mechanism and the Role of the Hydrobromide Counter-ion

The catalytic activity of quinine and its derivatives is generally attributed to their bifunctional nature. The basic quinuclidine nitrogen can deprotonate the nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen bond donor, activating the electrophile and orienting the substrates in the transition state to achieve high stereoselectivity.

Computational studies have provided deeper insights into the intricate network of non-covalent interactions that govern the enantioselectivity of these reactions.[1][7] These interactions include:

  • Hydrogen Bonding: The hydroxyl group of quinine forms a hydrogen bond with the electrophile (e.g., the nitro group of a nitroolefin or the carbonyl group of an enone), increasing its electrophilicity and fixing its orientation.

  • Brønsted Acidity: In the case of this compound, the protonated quinuclidine nitrogen can act as a Brønsted acid, further activating the electrophile through hydrogen bonding.

  • Ion Pairing: The protonated quinuclidine nitrogen forms a chiral ion pair with the deprotonated nucleophile, creating a well-defined chiral environment.

  • Anion-π Interactions: The aromatic quinoline ring of the catalyst can engage in anion-π interactions with anionic intermediates, such as the nitronate anion in the Henry reaction, further stabilizing the transition state.[1]

The hydrobromide counter-ion plays a crucial, albeit often subtle, role in the catalytic cycle. While not directly participating in bond formation, its presence can influence the catalyst's solubility, the acidity of the protonated quinuclidine, and the overall organization of the transition state assembly. Studies on the effect of halide ions on the properties of quinine have shown that bromide ions can interact with the quinine molecule, potentially through quenching of its fluorescence, which suggests a close association.[8][9][10] In the context of catalysis, the bromide ion can participate in a secondary coordination sphere, influencing the tightness of the ion pair between the catalyst and the substrate and thereby affecting the stereochemical outcome. The specific nature and impact of the hydrobromide ion can be dependent on the reaction conditions, particularly the solvent polarity.

Signaling Pathways and Experimental Workflows

Catalytic_Cycle

Experimental_Workflow

Logical_Relationship

Conclusion

This compound is a versatile and powerful chiral organocatalyst for a variety of important asymmetric transformations. Its effectiveness stems from a combination of its rigid chiral scaffold and its ability to engage in multiple non-covalent interactions with substrates, leading to highly organized and stereochemically defined transition states. The hydrobromide counter-ion, while not directly involved in the chemical transformation, plays a significant role in modulating the catalyst's properties and the overall reaction environment. This guide provides a foundational understanding for researchers and professionals in the field to effectively utilize this compound in the development of efficient and stereoselective synthetic methodologies. Further exploration into the precise role of the counter-ion and the development of novel quinine-based catalysts will undoubtedly continue to expand the horizons of asymmetric organocatalysis.

References

A Technical Guide to the Fluorescence Quantum Yield of Quinine Hydrobromide in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of quinine, with a focus on quinine hydrobromide. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for accurate fluorescence quantum yield determination. This guide covers the theoretical underpinnings of fluorescence, detailed experimental protocols, and the influence of solvent environments on the photophysical properties of quinine.

Introduction to Quinine and its Fluorescence Properties

Quinine, an alkaloid originally derived from the bark of the cinchona tree, is a well-known antimalarial drug.[1] Beyond its medicinal applications, quinine and its salts, such as this compound and quinine sulfate, are widely recognized for their strong fluorescence in acidic solutions.[2] This distinct fluorescence makes quinine a valuable tool in various scientific applications, including its use as a fluorescence standard for quantum yield measurements.

The fluorescence of quinine is characterized by two main excitation wavelengths at approximately 250 nm and 350 nm, with a broad emission band centered around 450 nm in dilute acidic solutions.[2][3] The quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the molecular environment. Factors such as the solvent's polarity, viscosity, temperature, and the presence of quenching agents can significantly influence the fluorescence intensity and quantum yield of quinine.[2]

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.

The quantum yield can be expressed as:

Φf = kf / (kf + knr)

where:

  • kf is the rate constant for radiative decay (fluorescence).

  • knr is the sum of the rate constants for all non-radiative decay pathways, such as internal conversion, intersystem crossing, and quenching.

An accurate determination of the fluorescence quantum yield is crucial in many research areas, including the development of fluorescent probes, characterization of new materials, and in quantitative fluorescence-based assays.

Factors Influencing the Fluorescence Quantum Yield of Quinine

The fluorescence quantum yield of quinine is not an intrinsic constant but is highly sensitive to its immediate environment. Understanding these factors is critical for accurate and reproducible measurements.

  • Solvent Polarity and Hydrogen Bonding: The polarity of the solvent can significantly affect the position and intensity of the absorption and emission bands of quinine.[4] Solvents capable of hydrogen bonding can interact with the quinine molecule, altering its electronic structure and, consequently, its fluorescence properties.[4]

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield.[2] This is attributed to the increased frequency of collisions between the fluorophore and solvent molecules, which promotes non-radiative decay pathways. For instance, the quantum yield of quinine in 0.05 M sulfuric acid shows a notable temperature dependence, decreasing by -0.45% per degree Celsius near room temperature.[5] In contrast, quinine in 0.1 M perchloric acid exhibits a stable quantum yield between 20 and 45 °C.[5]

  • Viscosity: A decrease in the solvent's viscosity can also lead to a lower fluorescence quantum yield due to an increase in collisional quenching.[2]

  • pH and Protonation: The fluorescence of quinine is highly dependent on the pH of the solution. In acidic solutions, the quinoline nitrogen is protonated, leading to strong fluorescence.

  • Quenching Agents: The presence of certain ions, particularly halide ions like chloride (Cl-), can significantly quench the fluorescence of quinine.[2] This quenching effect is an important consideration in analytical applications and when choosing solvents or buffers.

Experimental Determination of Fluorescence Quantum Yield

The relative method is the most common approach for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence properties of the sample to a well-characterized fluorescence standard with a known quantum yield. Quinine sulfate in acidic solution is a widely used standard for this purpose.

The relative fluorescence quantum yield (Φf(sample)) can be calculated using the following equation:

Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

where:

  • Φf(std) is the fluorescence quantum yield of the standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

Detailed Experimental Protocol

This protocol outlines the steps for determining the fluorescence quantum yield of this compound using the relative method with quinine sulfate as a standard.

4.1.1. Materials and Instrumentation

  • This compound: The sample of interest.

  • Quinine Sulfate Dihydrate: As the fluorescence standard.

  • Solvents: High-purity solvents (e.g., 0.1 M H2SO4, ethanol, methanol, water).

  • UV-Vis Spectrophotometer: For absorbance measurements.

  • Spectrofluorometer: Capable of recording corrected emission spectra.

  • Quartz Cuvettes: 1 cm path length.

4.1.2. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M H2SO4 (e.g., 100 ppm).

  • Sample Stock Solution: Prepare a stock solution of this compound in the desired solvent.

  • Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the standard and the sample in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

4.1.3. Absorbance Measurements

  • Record the absorbance spectra of all working solutions using the UV-Vis spectrophotometer.

  • Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm).

4.1.4. Fluorescence Measurements

  • Set the excitation and emission slit widths on the spectrofluorometer (e.g., 5 nm).

  • Set the excitation wavelength (e.g., 350 nm).

  • Record the corrected fluorescence emission spectra for all working solutions over the appropriate wavelength range (e.g., 370-650 nm).

  • Record the fluorescence spectrum of a solvent blank for background subtraction.

4.1.5. Data Analysis

  • Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.

  • Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fits for both the sample (Gradsample) and the standard (Gradstd).

  • Calculate the quantum yield of the sample using the following equation:

    Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (ηsample2 / ηstd2)

Quantitative Data for Quinine Fluorescence Quantum Yield

While specific data for this compound is limited in the literature, the data for the closely related and commonly used standard, quinine sulfate, provides a valuable reference. The following table summarizes the fluorescence quantum yield of quinine sulfate in different acidic solutions.

CompoundSolventExcitation Wavelength (nm)Emission Maximum (nm)Fluorescence Quantum Yield (Φf)Reference(s)
Quinine Sulfate0.05 M H2SO43504500.55[2]
Quinine Sulfate0.1 M H2SO4372~4500.54[6]
Quinine Sulfate0.5 M H2SO4310~4500.546
Quinine Sulfate0.1 M HClO4347.5~4500.60[5]

Note: The quantum yield of quinine is highly dependent on the experimental conditions. The values presented above are widely accepted reference values. Researchers should determine the quantum yield of their standard under their specific experimental conditions.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps involved in the relative determination of fluorescence quantum yield.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (e.g., Quinine Sulfate in 0.1 M H2SO4) abs_measure Measure Absorbance (A) at Excitation Wavelength prep_std->abs_measure prep_sample Prepare Sample Solutions (this compound in desired solvent) prep_sample->abs_measure fluor_measure Measure Corrected Fluorescence Emission Spectra abs_measure->fluor_measure integrate Integrate Area under Emission Spectra (I) fluor_measure->integrate plot Plot I vs. A for Standard and Sample integrate->plot calculate Calculate Quantum Yield (Φf) using the relative formula plot->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Factors Influencing Quinine's Fluorescence Quantum Yield

This diagram illustrates the key environmental factors that can affect the fluorescence quantum yield of quinine.

G cluster_factors Environmental Factors QY Fluorescence Quantum Yield of Quinine Solvent Solvent Properties (Polarity, Viscosity) Solvent->QY affects Temp Temperature Temp->QY affects pH pH pH->QY affects Quenchers Quenching Agents (e.g., Halide Ions) Quenchers->QY affects

Caption: Key factors influencing the fluorescence quantum yield of quinine.

Conclusion

This technical guide has provided a detailed overview of the fluorescence quantum yield of this compound, leveraging the extensive data available for the closely related quinine sulfate. The experimental protocols and data presented herein offer a solid foundation for researchers and scientists working with this important fluorophore. Accurate determination of the fluorescence quantum yield is paramount for reliable and reproducible results in a wide range of scientific and drug development applications. By carefully controlling experimental variables and adhering to standardized procedures, researchers can effectively utilize the fluorescent properties of quinine in their work.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cinchona alkaloids, a class of quinoline-containing natural products isolated from the bark of the Cinchona tree, have played a pivotal role in human history, most notably for their potent antimalarial properties. Quinine, the most famous of these, along with its diastereomer quinidine and related compounds cinchonine and cinchonidine, continues to be a subject of intense scientific scrutiny. Understanding the intricate biosynthetic pathway that leads to these complex molecules is crucial for metabolic engineering efforts aimed at improving their production, as well as for the discovery of novel biocatalysts for synthetic chemistry. This technical guide provides an in-depth exploration of the core biosynthetic pathway of quinine and related Cinchona alkaloids, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Biosynthetic Pathway: From Primary Metabolism to Complex Alkaloids

The biosynthesis of quinine and other Cinchona alkaloids is a complex process that begins with precursors from primary metabolism and proceeds through a series of enzymatic transformations. The pathway can be broadly divided into three main stages: the formation of the terpenoid precursor secologanin, the production of the indole precursor tryptamine, and their subsequent condensation and remarkable rearrangement to form the characteristic quinoline scaffold.

The Secologanin Pathway

The biosynthesis of secologanin initiates from the methylerythritol 4-phosphate (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These are then converted to geranyl pyrophosphate (GPP). A series of enzymatic reactions, including hydroxylation and cyclization, transform GPP into the iridoid loganin. The final step in this branch of the pathway is the oxidative cleavage of the cyclopentane ring of loganin by the enzyme secologanin synthase (SLS), a cytochrome P450 enzyme, to yield secologanin.[1]

Secologanin_Pathway GPP Geranyl Pyrophosphate (GPP) Loganin Loganin GPP->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin Secologanin Synthase (SLS)

Caption: The final step in the secologanin biosynthesis pathway. (Within 100 characters)
The Tryptamine Pathway and a Revised Understanding of Methoxylation

The indole portion of the Cinchona alkaloids is derived from the amino acid tryptophan. Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to produce tryptamine.[2] For a long time, it was assumed that the characteristic methoxy group of quinine and quinidine was installed at a late stage in the biosynthetic pathway. However, recent research has overturned this hypothesis, demonstrating that the methoxylation occurs much earlier.[3] It is now understood that tryptamine can be hydroxylated at the 5-position by a tryptophan-5-hydroxylase (T5H) and subsequently methylated by an O-methyltransferase (OMT) to yield 5-methoxytryptamine. This finding reveals the existence of parallel pathways for the biosynthesis of methoxylated and non-methoxylated Cinchona alkaloids, starting from tryptamine and 5-methoxytryptamine, respectively.[3]

Tryptamine_Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) Serotonin 5-Hydroxytryptamine (Serotonin) Tryptamine->Serotonin Tryptophan-5-Hydroxylase (T5H) MethoxyTryptamine 5-Methoxytryptamine Serotonin->MethoxyTryptamine O-Methyltransferase (OMT)

Caption: Biosynthesis of tryptamine and 5-methoxytryptamine. (Within 100 characters)
The Central Role of Strictosidine and the Path to the Quinoline Core

The crucial condensation reaction between tryptamine (or 5-methoxytryptamine) and secologanin is catalyzed by strictosidine synthase (STR), a key enzyme that forms the central intermediate strictosidine (or 5-methoxy-strictosidine).[4][5] Strictosidine then undergoes deglycosylation by strictosidine β-D-glucosidase (SGD), yielding a highly reactive aglycone.[2] This unstable intermediate is the branching point for the biosynthesis of a vast array of monoterpene indole alkaloids.

In the Cinchona pathway, the strictosidine aglycone is converted to dihydrocorynantheal through the action of a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE).[1][6] Dihydrocorynantheal is a key intermediate that undergoes a remarkable series of rearrangements, including the cleavage of the indole ring and subsequent recyclization, to form the characteristic quinoline core of the Cinchona alkaloids. The final steps of the pathway involve hydroxylation, methylation (if not already present from 5-methoxytryptamine), and stereospecific reductions to yield the four major alkaloids: quinine, quinidine, cinchonine, and cinchonidine.[1][6] The discovery of an O-methyltransferase specific for 6'-hydroxycinchoninone suggests a preferred order for the late steps, with hydroxylation and methylation preceding the final keto-reduction.[1][6]

Quinine_Biosynthesis_Core Tryptamine Tryptamine / 5-Methoxytryptamine Strictosidine Strictosidine / 5-Methoxy-Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase (STR) Aglycone Strictosidine Aglycone Strictosidine->Aglycone Strictosidine β-D-Glucosidase (SGD) Dihydrocorynantheal Dihydrocorynantheal Aglycone->Dihydrocorynantheal CpDCS, CpDCE Cinchonidinone Cinchonidinone / Cinchoninone Dihydrocorynantheal->Cinchonidinone Multiple Rearrangement Steps Hydroxycinchoninone 6'-Hydroxycinchoninone Cinchonidinone->Hydroxycinchoninone Hydroxylase Cinchonine_Cinchonidine Cinchonine / Cinchonidine Cinchonidinone->Cinchonine_Cinchonidine Reductase Quinine_Quinidine Quinine / Quinidine Hydroxycinchoninone->Quinine_Quinidine O-Methyltransferase, Reductase

Caption: Core biosynthetic pathway from precursors to Cinchona alkaloids. (Within 100 characters)

Quantitative Data on Cinchona Alkaloid Content

The concentration of alkaloids in Cinchona bark varies significantly depending on the species, age of the plant, and environmental conditions. The following tables summarize reported quantitative data on the alkaloid content in different Cinchona species.

Table 1: Total Alkaloid Content in the Bark of Different Cinchona Species

Cinchona SpeciesTotal Alkaloid Content (%)Reference(s)
C. succirubra5 - 7[7]
C. calisaya4 - 7[7]
C. ledgeriana5 - 14[7]
C. officinalisNot specified
C. pubescensNot specified

Table 2: Individual Alkaloid Content in Cinchona Bark Samples (Supercritical Fluid Chromatography Analysis) [8][9][10]

AlkaloidContent Range (%)
Cinchonine1.87 - 2.30
Quinine1.59 - 1.89
Cinchonidine0.90 - 1.26
Total 4.75 - 5.20

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of Cinchona alkaloid biosynthesis.

Quantitative Analysis of Cinchona Alkaloids by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the major alkaloids (quinine, quinidine, cinchonine, and cinchonidine) in Cinchona bark extracts.

Materials:

  • Cinchona bark powder

  • Toluene

  • Aqueous sodium hydroxide solution

  • Sulphuric acid

  • Mobile phase: Acetonitrile and potassium dihydrogen phosphate buffer (pH adjusted with phosphoric acid)

  • HPLC system with a UV detector

  • Reversed-phase C8 or C18 column

Procedure:

  • Extraction:

    • A known weight of finely powdered Cinchona bark is mixed with an aqueous sodium hydroxide solution to liberate the free alkaloids.

    • The alkaloids are then extracted with toluene by vigorous shaking.

    • The toluene phase, containing the alkaloids, is separated.

  • Back-Extraction:

    • The alkaloids are back-extracted from the toluene phase into a known volume of dilute sulphuric acid.

    • The aqueous acidic phase now contains the protonated alkaloids.

  • HPLC Analysis:

    • The aqueous extract is filtered and injected into the HPLC system.

    • Separation is achieved on a reversed-phase column using an isocratic or gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer.

    • Detection is typically performed using a UV detector at a wavelength where the alkaloids exhibit strong absorbance (e.g., 240 nm).[11]

    • Quantification is achieved by comparing the peak areas of the alkaloids in the sample to those of a series of external standards of known concentrations.[12]

Enzymatic Assay for O-Methyltransferase (OMT) Activity

Objective: To determine the activity of O-methyltransferase enzymes involved in the biosynthesis of methoxylated Cinchona alkaloids.

Materials:

  • Recombinant O-methyltransferase enzyme

  • Substrate (e.g., 6'-hydroxycinchoninone or serotonin)

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • HEPES buffer (pH 7.5)

  • Methanol for quenching the reaction

  • LC-MS system for product analysis

Procedure:

  • Reaction Setup:

    • A reaction mixture is prepared containing the recombinant OMT enzyme, the substrate, and SAM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[13]

    • Negative controls are prepared by using boiled (denatured) enzyme.[13]

  • Incubation:

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).[13]

  • Quenching and Analysis:

    • The reaction is stopped by adding methanol.[13]

    • The mixture is centrifuged and filtered before analysis.

    • The formation of the methylated product is monitored and quantified using LC-MS.[13]

Transcriptomics and Metabolomics Workflow for Gene Discovery

Objective: To identify candidate genes involved in the Cinchona alkaloid biosynthetic pathway by correlating gene expression profiles with metabolite accumulation.

Transcriptomics_Metabolomics_Workflow PlantTissues Cinchona Plant Tissues (e.g., roots, stems, leaves) RNA_Extraction RNA Extraction PlantTissues->RNA_Extraction Metabolite_Extraction Metabolite Extraction PlantTissues->Metabolite_Extraction RNA_Seq RNA Sequencing (RNA-Seq) RNA_Extraction->RNA_Seq LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Transcriptome_Assembly Transcriptome Assembly & Annotation RNA_Seq->Transcriptome_Assembly Metabolite_Profiling Metabolite Profiling & Identification LC_MS_Analysis->Metabolite_Profiling Correlation_Analysis Correlation Analysis of Gene Expression and Metabolite Abundance Transcriptome_Assembly->Correlation_Analysis Metabolite_Profiling->Correlation_Analysis Candidate_Gene_Selection Candidate Gene Selection Correlation_Analysis->Candidate_Gene_Selection Gene_Characterization Functional Gene Characterization (in vitro / in vivo) Candidate_Gene_Selection->Gene_Characterization

Caption: A typical workflow for identifying biosynthetic genes. (Within 100 characters)

Procedure:

  • Sample Collection: Different tissues (e.g., roots, stems, leaves) from Cinchona plants are collected, as alkaloid biosynthesis and accumulation can be tissue-specific.[6][14]

  • Parallel Extraction: RNA and metabolites are extracted from the same tissue samples to allow for direct correlation.

  • Transcriptome Analysis:

    • Extracted RNA is used for RNA sequencing (RNA-Seq) to generate a comprehensive profile of gene expression.

    • The sequencing reads are assembled into a transcriptome, and the genes are annotated to predict their functions.

  • Metabolome Analysis:

    • Metabolite extracts are analyzed using techniques like LC-MS to identify and quantify the Cinchona alkaloids and their biosynthetic intermediates.[6][14]

  • Data Integration and Analysis:

    • The gene expression data is correlated with the metabolite profiles across the different tissues. Genes whose expression patterns strongly correlate with the accumulation of specific alkaloids or intermediates are considered strong candidates for being involved in their biosynthesis.[6][14]

  • Candidate Gene Validation:

    • The function of candidate genes is then validated through in vitro enzyme assays with recombinant proteins or by in vivo functional characterization in heterologous systems like Nicotiana benthamiana.[13]

Conclusion

The biosynthesis of quinine and related Cinchona alkaloids is a testament to the chemical ingenuity of nature. While significant strides have been made in elucidating this complex pathway, from the identification of key enzymes to a revised understanding of the timing of methoxylation, further research is needed to fully characterize all the enzymatic steps and their regulation. The integration of transcriptomics, metabolomics, and classical enzymology will continue to be a powerful approach to unraveling the remaining mysteries of this fascinating pathway. A complete understanding of the biosynthesis will not only satisfy scientific curiosity but also pave the way for the sustainable production of these vital medicines through metabolic engineering and synthetic biology.

References

A Historical Perspective on the Use of Quinine in Malaria Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For nearly four centuries, quinine, an alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the fight against malaria. Its discovery and application marked the dawn of chemotherapy for infectious diseases and fundamentally altered the course of global health and colonial expansion.[1] This technical guide provides a comprehensive historical perspective on the use of quinine in malaria treatment, intended for researchers, scientists, and drug development professionals. It delves into the early discovery and administration of Cinchona bark, the isolation of quinine, historical clinical evaluations, and the evolution of our understanding of its mechanism of action.

From Sacred Bark to Purified Alkaloid: A Historical Timeline

The use of Cinchona bark to treat fevers was first documented by Jesuit missionaries in Peru in the 17th century.[2] Indigenous populations in the Andes may have been aware of its properties even earlier, as one legend recounts a feverish man whose symptoms abated after drinking from a pool of water bittered by surrounding "quina-quina" trees.[1][3] The bark, often referred to as "Jesuit's bark" or "Peruvian bark," was introduced to Europe around 1632 and became a valuable commodity.[4]

Initially, the bark was administered in a crude form. It was dried, ground into a fine powder, and then typically mixed with wine to make its intensely bitter taste more palatable.[4][5] This method, however, led to significant issues with dosage and inconsistent efficacy due to variations in the alkaloid content of the bark from different trees.[5]

A major breakthrough occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from the Cinchona bark.[1][4][5][6] They named this compound quinine, derived from the original Quechua word for the bark, "quina-quina".[4] The availability of purified quinine allowed for standardized dosing and marked a new era in the treatment of malaria, replacing the crude bark as the standard of care.[1][6]

Quantitative Analysis of Historical Efficacy and Dosage

The isolation of quinine enabled more systematic evaluations of its efficacy. One of the earliest large-scale clinical trials was conducted by the British government in India between 1866 and 1868. This landmark study provided robust quantitative data on the efficacy of Cinchona alkaloids.

Table 1: Madras Cinchona Alkaloids Clinical Trial (1866-1868)
Alkaloid TestedNumber of PatientsPrimary Outcome MeasureReported Cure RateReference
Quinine Sulfate~900Cessation of febrile paroxysms>98%[1]
Quinidine Sulfate~900Cessation of febrile paroxysms>98%[1]
Cinchonine Sulfate~900Cessation of febrile paroxysms>98%[1]
Cinchonidine Sulfate~900Cessation of febrile paroxysms>98%[1]

Subsequent studies, particularly in the 20th century, continued to evaluate quinine's efficacy, especially as drug resistance emerged as a significant challenge.

Table 2: Historical Quinine Efficacy & Resistance Data
Study Region/PeriodTreatment RegimenReported Cure RateReported Resistance RateReference
Southeast AsiaQuinine monotherapy (7 days)85-87%-[1]
VietnamQuinine + Artesunate (3 days)50%-[1]
VietnamQuinine + Artesunate (5 days)76%-[1]
Brazil (post-1960)Quinine alone76.9%23.1% (R1)[7]
Brazil (post-1960)Quinine + Sulfadoxine/Pyrimethamine62.2%37.8% (R1)[7]
Brazil (post-1960)Quinine + TetracyclineHigh-[7]

Dosage regimens for quinine have varied considerably over time and depending on the severity of the malaria infection.

Table 3: Historical Quinine Dosage Regimens
IndicationDosage RegimenAdministering Body/PeriodReference
Uncomplicated Malaria648 mg orally every 8 hours for 7 daysStandard Adult Dose[8]
Severe MalariaLoading dose: 20 mg salt/kg IV, then 10 mg/kg every 8 hoursWorld Health Organization (WHO)[1]
Uncomplicated Malaria (Africa)10 mg/kg of base orally every 8 hours for 7 daysCurrent Recommendation[1]
Uncomplicated P. falciparum30 mg/kg/day orally, divided into 3 doses for 3-7 daysPediatric Dose[9]

Experimental Protocols in a Historical Context

Detailed, standardized experimental protocols as we know them today were largely absent in the 19th and early 20th centuries.[4] Early "clinical trials" were often observational, comparing outcomes in groups of soldiers or workers with and without quinine prophylaxis.[10] However, we can reconstruct a generalized workflow based on the descriptions of these pioneering studies.

Generalized Protocol for Early Quinine Efficacy Studies (c. late 19th Century)
  • Patient Selection:

    • Identify individuals presenting with intermittent fevers, a hallmark symptom of malaria. Diagnosis was based purely on clinical symptoms, as the Plasmodium parasite was not identified until 1880.[4]

  • Treatment Allocation:

    • Patients would be assigned to different treatment groups. In the Madras study, for example, patients were allocated to receive one of the four purified alkaloids (quinine, quinidine, cinchonine, or cinchonidine).[1] In other trials, a control group might receive no treatment or a placebo. The method of allocation was often not specified.[10]

  • Drug Administration:

    • The purified alkaloid, typically in sulfate salt form, was administered orally in pill form at a predetermined dose.

  • Outcome Measurement:

    • The primary endpoint was the "cessation of febrile paroxysms," meaning the resolution of the cyclical fever.[1]

    • Clinicians would observe patients and record the abatement of fever and other symptoms.

  • Data Collection & Analysis:

    • The number of patients in each group who recovered (i.e., whose fevers ceased) was counted.

    • Cure rates were calculated as a simple percentage of treated patients who recovered.

Below is a logical workflow diagram representing this early experimental approach.

G cluster_protocol Generalized 19th Century Quinine Trial Workflow A Patient Selection (Intermittent Fevers) B Treatment Allocation A->B C1 Group 1: Administer Quinine B->C1 C2 Group 2: Administer Cinchonine B->C2 C3 Group 3: Control (No Treatment) B->C3 D Observation & Monitoring C1->D C2->D C3->D E Primary Outcome: Cessation of Febrile Paroxysms D->E F Data Analysis: Calculate Cure Rates E->F G cluster_pathway Hypothesized Mechanism of Action of Quinine cluster_parasite Plasmodium Parasite rbc Infected Red Blood Cell vacuole Parasite Food Vacuole hemoglobin Hemoglobin Digestion heme Toxic Free Heme hemoglobin->heme hemozoin Hemozoin (Non-toxic crystal) heme->hemozoin Heme Polymerase death Parasite Death heme->death Oxidative Stress quinine Quinine quinine->hemozoin INHIBITS

References

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Quinine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physicochemical properties and solubility characteristics of quinine hydrobromide. The information presented is intended to support research, development, and formulation activities involving this important pharmaceutical compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.

Physicochemical Properties

This compound is the hydrobromide salt of quinine, a primary alkaloid derived from the bark of the Cinchona tree.[1] Understanding its fundamental physicochemical properties is crucial for its application in pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₅BrN₂O₂[1][2][3]
Molecular Weight 405.34 g/mol [1][2][3][4][5]
Appearance Solid powder, yellow, or white silky, glittering needles.[1][2][1][2]
Melting Point 81-82°C
pKa pKₐ₁: 5.07, pKₐ₂: 9.7 (for quinine base)[6][7]

Note: The pKa values provided are for the parent compound, quinine. The salt formation with hydrobromic acid will influence the pH of aqueous solutions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound, as a salt, exhibits different solubility characteristics compared to its free base form.

Table 2: Solubility of Quinine and its Salts in Various Solvents

SolventQuinine BaseQuinine HydrochlorideQuinine SulfateThis compound
Water 1 g in 1900 mL (0.53 g/L)Soluble1 g in 810 mLData not readily available in quantitative terms. Expected to be more soluble than the free base.
Boiling Water 1 g in 760 mLVery soluble1 g in 32 mLData not readily available.
Ethanol 1 g in 0.8 mLVery soluble1 g in 120 mLData not readily available, but expected to be soluble.
Chloroform 1 g in 1.2 mLFreely solubleSlightly solubleData not readily available.
Ether 1 g in 250 mLVery slightly solublePractically insolubleData not readily available.

Note: Quantitative solubility data for this compound is not extensively documented in readily available literature. The provided data for other forms of quinine offers a comparative perspective. The solubility of quinine salts is generally higher in water than the free base.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical and solubility properties discussed in this guide.

Determination of Melting Point

The melting point is determined using the capillary method.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 1-2 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • An initial rapid heating can be used to determine an approximate melting range.

  • For an accurate determination, the heating rate is slowed to 1-2°C per minute when the temperature is within 20°C of the approximate melting point.[8][9]

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[10]

Determination of pKa (Potentiometric Titration)

The pKa values of quinine can be determined by potentiometric titration.

Protocol:

  • A precise amount of quinine is dissolved in a suitable solvent, typically a co-solvent system like methanol-water for sparingly soluble substances.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[11][12]

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point(s) on the titration curve.[7][12]

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility is determined using the shake-flask method, a standard protocol recommended by the OECD and USP.[1][13][14]

Protocol:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[15][16]

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The experiment is performed in triplicate to ensure the reliability of the results.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Relationship between Physicochemical Properties and Solubility A Molecular Structure (C20H25BrN2O2) E Solubility A->E Determines Polarity and H-bonding capacity B Molecular Weight (405.34 g/mol) B->E Influences molar concentration C pKa (Acidity/Basicity) C->E Governs pH-dependent solubility D Crystal Lattice Energy (Related to Melting Point) D->E Energy barrier to dissolution

Caption: Interplay of physicochemical properties influencing solubility.

Experimental Workflow for Solubility Determination A 1. Sample Preparation (Excess solid in solvent) B 2. Equilibration (Shake-flask at constant T) A->B C 3. Phase Separation (Filtration/Centrifugation) B->C D 4. Sample Analysis (e.g., HPLC, UV-Vis) C->D E 5. Data Calculation (Concentration determination) D->E F Result: Equilibrium Solubility E->F

Caption: Standard procedure for determining equilibrium solubility.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of quinine hydrobromide in pharmaceutical preparations. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The protocol has been developed based on established methodologies and validated for its linearity, precision, accuracy, and sensitivity.

Introduction

Quinine, a primary alkaloid from the bark of the Cinchona tree, is a widely used antimalarial drug.[1][2] Accurate quantification of its salt form, this compound, is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the determination of active pharmaceutical ingredients (APIs) like quinine. This document provides a detailed protocol for an HPLC method suitable for the routine analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The key chromatographic parameters are summarized in the table below.

ParameterCondition
HPLC System Isocratic Pumping System, UV-Vis Detector, Autosampler, Column Oven
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C[3]
Detection Wavelength 233 nm[4]
Run Time 10 minutes
Reagents and Standards
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

Preparation of Solutions

2.3.1. Phosphate Buffer (pH 3.0)

Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 50 mM. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

2.3.2. Mobile Phase

Prepare the mobile phase by mixing acetonitrile and the phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.

2.3.3. Standard Stock Solution (1000 µg/mL)

Accurately weigh about 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.3.4. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 10 to 50 µg/mL.[4]

2.3.5. Sample Preparation

The sample preparation will depend on the matrix. For a simple formulation, a direct dilution with the mobile phase to fall within the calibration range may be sufficient. For more complex matrices, a suitable extraction procedure may be required.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

ParameterResult
Linearity (Concentration Range) 10 - 50 µg/mL[4]
Correlation Coefficient (r²) > 0.999
Retention Time Approximately 4.6 minutes[3]
Limit of Detection (LOD) 0.08 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC method development and validation for this compound quantification.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Prepare Mobile Phase (Acetonitrile:Buffer) E Inject Standards & Samples A->E B Prepare Standard Solutions (this compound) B->E C Prepare Sample Solutions C->E D System Suitability Test D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Method Validation (Linearity, Accuracy, Precision) G->H I Report Generation H->I Method_Development_Logic cluster_method_dev Method Development cluster_method_val Method Validation cluster_application Application Opt Optimization of Chromatographic Conditions Col Column Selection (e.g., C18) Opt->Col Mob Mobile Phase Selection (Composition & pH) Opt->Mob Det Detector Wavelength Selection (UV/Fluorescence) Opt->Det Val Validation as per ICH Guidelines Col->Val Mob->Val Det->Val Lin Linearity Val->Lin Acc Accuracy Val->Acc Pre Precision Val->Pre Sen Sensitivity (LOD/LOQ) Val->Sen App Routine Analysis of This compound Val->App

References

Application of Quinine Hydrobromide as a Chiral Resolving Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, has a long and distinguished history in chemistry, not only for its medicinal properties but also for its crucial role in the field of stereochemistry.[1][2] Its inherent chirality, stemming from four stereogenic centers, makes it an excellent and cost-effective tool for the separation of enantiomers.[2] This document provides detailed application notes and protocols for the use of quinine and its salts, such as quinine hydrobromide, as a chiral resolving agent. The primary applications covered include classical resolution by diastereomeric salt formation, its use as a chiral selector in chromatography, and as a chiral solvating agent in NMR spectroscopy for the determination of enantiomeric excess.

Chiral Resolution via Diastereomeric Salt Formation and Crystallization

The most traditional and widely used method for resolving racemic mixtures is the formation of diastereomeric salts.[2] This technique leverages the different physical properties, particularly solubility, of diastereomers. When a racemic acid is reacted with an enantiomerically pure base like quinine, two diastereomeric salts are formed. These salts are not mirror images and thus exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.

Logical Workflow for Diastereomeric Salt Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomers racemic_acid Racemic Carboxylic Acid (R-Acid + S-Acid) mixing Mixing in a Suitable Solvent racemic_acid->mixing quinine This compound (Q) quinine->mixing salts Diastereomeric Salts (R-Acid-Q + S-Acid-Q) mixing->salts crystallization Cooling/Solvent Evaporation salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., R-Acid-Q) filtration->less_soluble mother_liquor Mother Liquor with More Soluble Salt (e.g., S-Acid-Q) filtration->mother_liquor acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 enantiomer1 Pure Enantiomer (R-Acid) acidification1->enantiomer1 quinine_salt Quinine Salt acidification1->quinine_salt enantiomer2 Enriched Enantiomer (S-Acid) acidification2->enantiomer2 acidification2->quinine_salt

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Resolution of Racemic Malic Acid

This protocol is adapted from the demonstrated resolution of racemic malic acid using quinine.[1]

Materials:

  • Racemic malic acid

  • Quinine (or this compound)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Deionized water

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic malic acid in a minimal amount of warm ethanol.

    • In a separate flask, dissolve 1.0 equivalent of quinine in warm ethanol.

    • Slowly add the quinine solution to the malic acid solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4°C) to induce crystallization. The formation of a precipitate should be observed.

  • Fractional Crystallization:

    • Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold ethanol. This is the first crop of the less soluble diastereomeric salt.

    • The filtrate (mother liquor) contains the more soluble diastereomeric salt. Concentrate the mother liquor by evaporating a portion of the solvent and cool again to obtain a second crop of crystals, which may be enriched in the other diastereomer.

    • The purity of the separated diastereomers can be checked by measuring their optical rotation. Recrystallize the less soluble salt from fresh hot ethanol until a constant optical rotation is achieved.

  • Liberation of the Enantiomer:

    • Dissolve the purified, less soluble diastereomeric salt in deionized water.

    • Add 1 M hydrochloric acid dropwise until the solution becomes acidic (pH ~2). This will protonate the malate anion and precipitate the quinine as its hydrochloride salt.

    • Filter off the quinine hydrochloride. The filtrate now contains the resolved enantiomer of malic acid.

    • To isolate the malic acid, the aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the solvent evaporated.

    • The same procedure can be applied to the mother liquor to recover the other enantiomer, although it may be of lower enantiomeric purity.

Data Presentation:

Racemic CompoundResolving AgentSolventResultReference
Malic AcidQuinineEthanol/WaterSuccessful partial resolution, yielding a salt with 75% D-malate.[1]
C2-symmetric N,N-bis(phosphinomethyl)amine(-)-QuinineNot specifiedHigh enantiomeric purity achieved through fractional crystallization.[3]
Diels-Alder CycloadductQuinidineAqueous acetonitrileIsolation of both enantiomers in high enantiomeric purity.[4]

Chiral Chromatography Applications

Quinine and its derivatives are extensively used in chiral chromatography, either as a chiral mobile phase additive (CMPA) or as a chiral stationary phase (CSP).

Quinine as a Chiral Mobile Phase Additive (CMPA)

In this technique, an achiral stationary phase is used, and the chiral resolving agent (quinine) is added to the mobile phase. The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral additive in the mobile phase. These diastereomeric complexes have different affinities for the stationary phase, leading to different retention times.

Experimental Protocol: HPLC Separation of Mandelic and 10-Camphorsulfonic Acids

This protocol is based on the separation of acidic enantiomers using quinine as a chiral counter-ion in the mobile phase.[5][6]

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • Column: Porous graphitic carbon (e.g., Hypercarb, 100 x 4.6 mm, 5 µm)[5]

Mobile Phase Preparation:

  • Prepare a stock solution of quinine (e.g., 0.10 mM). Dissolve the appropriate amount of quinine in the organic solvent mixture. For example, dissolve 9.73 mg of quinine in 300 mL of dichloromethane-cyclohexane (50:50 v/v).[5]

  • Add a small amount of acid, such as 24 µL of glacial acetic acid, to the final mobile phase solution.[5]

  • The final mobile phase composition would be, for example: dichloromethane-cyclohexane (50:50 v/v) + 0.10 mM quinine + 0.008% CH3COOH.[5][6]

Chromatographic Conditions:

  • Flow rate: Typically 1.0 mL/min

  • Injection volume: 5 µL[5]

  • Detection wavelength: 257 nm for mandelic acid, 337 nm for 10-camphorsulfonic acid[5][6]

  • Temperature: Ambient

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Dissolve the racemic mixture of the acid in the mobile phase.

  • Inject the sample onto the column and record the chromatogram.

  • The two enantiomers should elute at different retention times.

Logical Workflow for HPLC with a Chiral Mobile Phase Additive

G cluster_column Separation Mechanism racemic_sample Racemic Sample (R-enantiomer + S-enantiomer) injection Injection racemic_sample->injection mobile_phase Mobile Phase with This compound mobile_phase->injection column Achiral HPLC Column injection->column detector Detector column->detector diastereomeric_complexes Formation of Transient Diastereomeric Complexes (Analyte-Quinine) chromatogram Chromatogram (Separated Peaks) detector->chromatogram differential_interaction Differential Interaction with Stationary Phase

Caption: Workflow for chiral separation by HPLC with a CMPA.

Quinine-Based Chiral Stationary Phases (CSPs)

Quinine can be chemically bonded to a solid support (e.g., silica gel) to create a chiral stationary phase. These are particularly effective for the separation of acidic compounds. The separation mechanism is typically based on anion exchange, where the protonated quinuclidine nitrogen of the quinine selector interacts with the anionic analyte.

Data Presentation: Chromatographic Separations

AnalyteMethodChiral SelectorStationary PhaseMobile PhaseResultReference
Mandelic AcidHPLC-CMPAQuininePorous Graphitic CarbonDichloromethane-cyclohexane (50:50) + 0.10 mM Quinine + 0.008% Acetic AcidSuccessful enantiomeric separation.[5][6]
10-Camphorsulfonic AcidHPLC-CMPAQuininePorous Graphitic CarbonDichloromethane-cyclohexane (50:50) + 0.10 mM Quinine + 0.008% Acetic AcidEnantiomers separated with some overlap.[5]
Acidic CompoundsSFC-CSPO-9-tert-butylcarbamate of QuinineSilica Gel (CHIRALPAK QN-AX)Supercritical CO2 with modifierEffective enantiomer resolution.[7]

Determination of Enantiomeric Excess by NMR Spectroscopy

Quinine can be used as a chiral solvating agent (CSA) in NMR spectroscopy to determine the enantiomeric excess (ee) of a sample. In the presence of quinine, the enantiomers of a chiral analyte will experience different chemical environments, leading to the splitting of NMR signals that are otherwise degenerate. This allows for the integration of the signals corresponding to each enantiomer and the calculation of the ee. This method is often rapid and non-destructive.[8]

Experimental Protocol: NMR Determination of Enantiomeric Excess of N-Trifluoroacetyl Amino Acids

This protocol is based on the use of quinine for the enantiodiscrimination of N-trifluoroacetyl (TFA) derivatives of amino acids.[8]

Materials:

  • N-TFA protected amino acid sample (racemic or enantioenriched)

  • Quinine

  • Deuterated solvent (e.g., CDCl3 or C6D6)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the N-TFA amino acid derivative and dissolve it in the chosen deuterated solvent (e.g., 0.5 mL of CDCl3) in an NMR tube to a concentration of around 10-20 mM.

    • Acquire a standard 1H or 19F NMR spectrum of the sample to serve as a reference.

    • Add a sub-stoichiometric to stoichiometric amount of quinine to the NMR tube (e.g., 0.5-1.0 equivalents relative to the amino acid derivative).

    • Gently shake the NMR tube to ensure complete dissolution and complexation.

  • NMR Acquisition:

    • Acquire a 1H or 19F NMR spectrum of the mixture.

    • The signals corresponding to the protons or fluorine atoms near the stereocenter of the amino acid derivative should now be split into two separate signals, one for each enantiomer.

    • Optimize the spectral window and acquisition parameters to clearly resolve the two signals.

  • Data Analysis:

    • Integrate the areas of the two separated signals.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100

Logical Workflow for NMR-based Enantiomeric Excess Determination

G racemic_analyte Racemic Analyte (e.g., N-TFA Amino Acid) nmr_tube Mix in NMR Tube with Deuterated Solvent racemic_analyte->nmr_tube quinine Quinine (CSA) quinine->nmr_tube diastereomeric_complexes Formation of Diastereomeric Complexes in Solution nmr_tube->diastereomeric_complexes nmr_spectrometer NMR Spectrometer diastereomeric_complexes->nmr_spectrometer spectrum NMR Spectrum (Split Signals) nmr_spectrometer->spectrum integration Integration of Signals spectrum->integration ee_calculation Calculation of Enantiomeric Excess integration->ee_calculation

Caption: Workflow for ee determination using quinine as a CSA in NMR.

Data Presentation: NMR Enantiodiscrimination

Analyte ClassDerivatizationQuinine asNucleus ObservedSolventResultReference
Amino AcidsN-TrifluoroacetylChiral Solvating Agent1H, 19FCDCl3, C6D6Well-differentiated signals for various amino acids.[8]
Binaphthyl derivativesNoneChiral Solvating Agent1HNot specifiedSuccessful determination of enantiomeric composition.[9]
AlkylarylcarbinolsNoneChiral Solvating Agent1HNot specifiedSuccessful determination of enantiomeric composition.[9]

Conclusion

This compound and related quinine derivatives remain highly relevant and powerful tools in chiral separations and analysis. Their versatility as resolving agents in classical crystallization, as chiral selectors in modern chromatographic techniques, and as efficient chiral solvating agents for NMR spectroscopy makes them indispensable for researchers in academia and the pharmaceutical industry. The protocols and data presented here provide a practical guide for the successful application of quinine in resolving and analyzing chiral molecules.

References

Quinine Hydrobromide as a Catalyst for Enantioselective Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a natural product isolated from the bark of the Cinchona tree, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. The inherent chirality of the quinine molecule, coupled with the presence of multiple functional groups that can interact with substrates and reagents, makes it a privileged scaffold for inducing enantioselectivity. Quinine hydrobromide, as a salt of the parent alkaloid, provides a readily available and stable form of this catalyst. The protonated quinuclidine nitrogen in this compound is crucial for its catalytic activity, often acting as a general acid to activate electrophiles and control the stereochemical outcome of a reaction. This document provides detailed application notes and protocols for the use of quinine-based catalysts in enantioselective synthesis, with a focus on reactions where the protonated quinine scaffold is key to achieving high levels of stereocontrol.

Principle of Catalysis

The catalytic activity of protonated quinine derivatives in enantioselective transformations is generally attributed to a bifunctional activation mechanism. The protonated quinuclidine nitrogen can form a hydrogen bond with an electrophile, enhancing its reactivity and providing a chiral environment. Simultaneously, other functionalities within the quinine molecule, such as the quinoline ring or the hydroxyl group, can interact with the nucleophile, orienting it for a stereoselective attack. This cooperative action within the catalyst-substrate complex is fundamental to achieving high enantiomeric excess (ee).

Applications in Enantioselective Synthesis

While direct use of this compound as the sole catalyst is less common in the contemporary literature, which often favors more tailored quinine derivatives, the principle of using a protonated quinine structure is central to many highly efficient catalytic systems. A prime example is the enantioselective Michael addition of β-dicarbonyl compounds to α,β-unsaturated enones, where a quinine-derived primary amine is used in conjunction with an acid co-catalyst. In this system, the in-situ protonation of the quinine derivative generates the active catalytic species.

Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones

A notable application of protonated quinine-based catalysis is the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones.[1] This reaction is of significant interest as it constructs chiral synthons that are valuable in the synthesis of various bioactive molecules. The use of a 9-amino(9-deoxy)-epi-quinine catalyst in combination with an acid co-catalyst has been shown to provide the corresponding Michael adducts in high yields and with excellent enantioselectivities.[1]

Reaction Scheme:

The success of this transformation hinges on the ability of the protonated catalyst to activate the enone towards nucleophilic attack while simultaneously controlling the facial selectivity of the addition.

Data Presentation

The following table summarizes the quantitative data for the enantioselective Michael addition of dimedone to various cinnamones, as reported in the literature, using a quinine-based primary amine catalyst with salicylic acid as a co-catalyst.[1]

EntryCinnamone (Substituent)ProductYield (%)ee (%)
1H3,4-dihydropyran derivative9990
24-Me3,4-dihydropyran derivative9992
34-OMe3,4-dihydropyran derivative9591
44-F3,4-dihydropyran derivative9893
54-Cl3,4-dihydropyran derivative9794
64-Br3,4-dihydropyran derivative9695
72-Cl3,4-dihydropyran derivative9288
83-Br3,4-dihydropyran derivative9492

Experimental Protocols

General Procedure for the Enantioselective Michael Addition of Dimedone to Cinnamones: [1]

Materials:

  • 9-amino(9-deoxy)-epi-quinine (catalyst)

  • Salicylic acid (co-catalyst)

  • Dimedone (nucleophile)

  • Substituted cinnamone (electrophile)

  • Toluene (solvent)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Protocol:

  • To a dry reaction vial under an inert atmosphere, add 9-amino(9-deoxy)-epi-quinine (0.02 mmol, 10 mol%) and salicylic acid (0.02 mmol, 10 mol%).

  • Add toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the substituted cinnamone (0.2 mmol, 1.0 equiv) to the reaction mixture.

  • Add dimedone (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3,4-dihydropyran product.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the enantioselective Michael addition, highlighting the role of the protonated quinine-based catalyst.

Catalytic_Cycle Catalyst Protonated Quinine Derivative (Cat-H+) Activated_Complex Activated Enone-Catalyst Complex Catalyst->Activated_Complex Hydrogen Bonding Enone α,β-Unsaturated Enone Enone->Activated_Complex Michael_Adduct_Complex Michael Adduct-Catalyst Complex Activated_Complex->Michael_Adduct_Complex Nucleophilic Attack Nucleophile Dimedone (Nu-H) Nucleophile->Michael_Adduct_Complex Michael_Adduct_Complex->Catalyst Catalyst Regeneration Product Chiral Product Michael_Adduct_Complex->Product Product Release Experimental_Workflow Start Start Add_Catalyst Add Catalyst and Co-catalyst to Solvent Start->Add_Catalyst Stir1 Stir for 10 min Add_Catalyst->Stir1 Add_Enone Add Enone Stir1->Add_Enone Add_Nucleophile Add Dimedone Add_Enone->Add_Nucleophile Reaction Stir at Room Temperature (Monitor by TLC) Add_Nucleophile->Reaction Workup Concentrate Reaction Mixture Reaction->Workup Purification Flash Column Chromatography Workup->Purification Analysis Characterization and Chiral HPLC Analysis Purification->Analysis End End Analysis->End

References

Standard Operating Procedure for Quinine Hydrobromide Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Quinine hydrobromide is an alkaloid salt derived from the bark of the cinchona tree. It is utilized in pharmaceutical research and development for its antimalarial, analgesic, and antipyretic properties.[1] Due to its hazardous nature, strict adherence to safety protocols during handling and storage is imperative to minimize risks to personnel and the environment. This document outlines the standard operating procedures for the safe handling and storage of this compound in a laboratory setting.

2. Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[2][3] It can cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation.[2][3]

Hazard Statement Summary:

  • H302: Harmful if swallowed.[2][3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[2][3]

  • H317: May cause an allergic skin reaction.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H332: Harmful if inhaled.[3]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

3. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[2]
Body Protection A lab coat or other protective clothing to prevent skin contact. For larger quantities or risk of splashing, fire/flame resistant and impervious clothing should be worn.[2][4]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] In case of inadequate ventilation, a full-face respirator may be necessary.[2]

4. Handling Procedures

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[2][5]

  • General Handling: Avoid contact with skin, eyes, and clothing.[2][4] Do not breathe dust or aerosols.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust. Use non-sparking tools.[2]

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]

5. Storage Procedures

Proper storage of this compound is crucial to maintain its stability and prevent accidental release.

Storage ParameterRequirement
Container Store in a tightly closed container.[1][2][5]
Location Store in a dry, cool, and well-ventilated place.[1][2][5] The storage area should be locked up or accessible only to authorized personnel.[2]
Temperature Store at room temperature, below 40°C.[1]
Light Protect from light as it may discolor upon exposure.[1][5]
Incompatible Materials Store away from strong acids, strong oxidizing agents, strong bases, ammonia, alkalis, limewater, iodine, and iodides.[5][6][7]

6. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuation: Evacuate personnel from the immediate spill area.[2]

  • Ventilation: Ensure adequate ventilation.[2]

  • Personal Protection: Wear appropriate PPE as outlined in Section 3 before attempting to clean up the spill.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Cleanup: For solid spills, carefully sweep or scoop up the material and place it into a suitable, closed container for disposal.[7] Avoid generating dust.[2] Use spark-proof tools and explosion-proof equipment.[2] For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

7. First Aid Measures

  • If Swallowed: Get medical help. Rinse mouth.[2] Do not induce vomiting.[4]

  • If on Skin: Wash with plenty of water.[2] Remove contaminated clothing immediately.[2] If skin irritation or a rash occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] If experiencing respiratory symptoms, get emergency medical help immediately.[2]

8. Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

Experimental Protocols

Protocol 1: Receiving and Storing this compound

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, hazard pictograms, and handling precautions.

  • Don the appropriate PPE (lab coat, safety glasses, and gloves).

  • Transport the container to the designated storage area.

  • Log the receipt of the chemical in the laboratory inventory system.

  • Store the container according to the conditions outlined in Section 5.

Protocol 2: Weighing and Dispensing this compound

  • Ensure the chemical fume hood is operational.

  • Don the appropriate PPE, including respiratory protection if necessary.

  • Place a weigh boat on a calibrated analytical balance inside the fume hood.

  • Carefully open the this compound container.

  • Using a clean, non-sparking spatula, transfer the desired amount of powder to the weigh boat. Minimize the creation of dust.

  • Securely close the primary container.

  • Record the weight and transfer the dispensed chemical to the experimental setup.

  • Clean the spatula and any contaminated surfaces within the fume hood.

  • Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated hazardous waste container.

  • Wash hands thoroughly after completing the task.

Visualizations

QuinineHydrobromideHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SOP and SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh/Dispense in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Securely Close Container E->F Spill Spill Occurs? E->Spill G Clean Work Area F->G Proceed to Cleanup H Dispose of Waste Properly G->H I Doff PPE H->I J Wash Hands Thoroughly I->J Spill->F No SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->G After Cleanup

Caption: Workflow for Handling this compound.

SpillResponseDecisionTree This compound Spill Response Decision Tree Start Spill Detected Assess Assess Spill Size and Immediate Danger Start->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Contained MajorSpill Major Spill Assess->MajorSpill Large or Uncontained PPE Don Appropriate PPE (Gloves, Goggles, Respirator) MinorSpill->PPE Evacuate Evacuate Immediate Area MajorSpill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Cleanup Collect Material with Non-Sparking Tools Contain->Cleanup Dispose Place in Labeled Hazardous Waste Container Cleanup->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: this compound Spill Response Decision Tree.

References

Application Note: Preparation of Quinine Hydrobromide Standard Solutions for Calibration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinine, an alkaloid originally derived from the bark of the Cinchona tree, is a crucial compound in pharmaceutical and clinical research, primarily known for its antimalarial properties.[1][2] Accurate quantification of quinine in various matrices is essential for drug development, quality control, and clinical monitoring. This requires the preparation of precise standard solutions for instrument calibration. Quinine is a highly fluorescent molecule, especially in dilute acidic solutions, making fluorimetry a sensitive analytical method.[3][4] It can also be quantified using UV-Vis spectrophotometry.[5] This application note provides a detailed protocol for the preparation of quinine hydrobromide stock and working standard solutions suitable for creating calibration curves for these analytical techniques.

Materials and Equipment

1.1 Chemicals and Reagents

  • This compound (C₂₀H₂₄N₂O₂·HBr), Purity >98%

  • Sulfuric Acid (H₂SO₄), 0.05 M or 0.1 N: A suitable diluent to ensure the protonation of quinine, which enhances its fluorescence.[3][6]

  • Dimethyl Sulfoxide (DMSO) (optional, for initial solubilization if needed).[2]

  • Deionized or Ultrapure Water

1.2 Glassware and Labware

  • 100 mL and 1000 mL Class A Volumetric Flasks

  • 1 mL, 5 mL, 10 mL, and 25 mL Class A Volumetric Pipettes

  • Analytical Balance (4-decimal place accuracy)

  • Beakers and Spatulas

  • Amber glass bottles for storage to protect solutions from light.[1][6]

1.3 Equipment

  • Sonicator

  • UV-Vis Spectrophotometer or Spectrofluorometer

Data Presentation

Quantitative data for the preparation of standard solutions are summarized in the tables below for clarity and reproducibility.

Table 1: Properties of Quinine and this compound

PropertyQuinine (Base)This compound
Chemical Formula C₂₀H₂₄N₂O₂C₂₀H₂₅BrN₂O₂
Molecular Weight ( g/mol ) 324.43[1]405.34[2]
Appearance White crystalline solid[7]Solid powder[2]
Conversion Factor -1.249 (mg of Quinine HBr per mg of Quinine)

Table 2: Preparation of 1000 ppm Quinine Stock Solution

ParameterValueNotes
Target Analyte Quinine
Target Concentration 1000 mg/L (1000 ppm)
Salt Form Used This compound
Mass of Quinine HBr ~124.9 mgTo yield 100.0 mg of Quinine base.
Solvent/Diluent 0.05 M H₂SO₄
Final Volume 100.0 mLIn a Class A Volumetric Flask.

Table 3: Serial Dilution Scheme for Calibration Standards (Example)

Standard LevelVolume of Stock (ppm)Initial Volume (mL)Final Volume (mL)Final Concentration (ppm)
Intermediate Stock100010.00100.0100.0
Working Standard 1100.010.00100.010.0
Working Standard 210.05.0010.05.0
Working Standard 310.02.0010.02.0
Working Standard 410.01.0010.01.0
Working Standard 51.05.0010.00.5
Working Standard 61.02.0010.00.2

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the preparation of this compound standard solutions.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Standard Preparation cluster_2 Phase 3: Analysis weigh 1. Accurately weigh ~124.9 mg Quinine HBr dissolve 2. Transfer to 100 mL volumetric flask weigh->dissolve add_solvent 3. Add ~70 mL of 0.05 M H₂SO₄ dissolve->add_solvent sonicate 4. Sonicate to dissolve completely add_solvent->sonicate final_volume 5. Dilute to mark with 0.05 M H₂SO₄ sonicate->final_volume mix_stock 6. Invert to mix thoroughly final_volume->mix_stock stock Result: 1000 ppm Stock Solution mix_stock->stock serial_dilution 7. Perform serial dilutions using volumetric pipettes and flasks stock->serial_dilution standards Result: Set of Calibration Standards (e.g., 0.2-10 ppm) serial_dilution->standards analysis 8. Analyze standards using Spectrofluorometer or UV-Vis Spectrophotometer standards->analysis curve 9. Construct Calibration Curve (Intensity vs. Concentration) analysis->curve

Caption: Workflow for preparing Quinine HBr calibration standards.

Experimental Protocols

4.1 Protocol 1: Preparation of 1000 ppm Quinine Stock Solution

This protocol details the preparation of a 100 mg/L (1000 ppm) stock solution based on the concentration of the active quinine base.

  • Calculate Mass: To obtain a 1000 ppm solution of quinine, the mass of this compound must be adjusted for its molecular weight. Use the conversion factor of 1.249. For a 100 mL solution, you will need 100.0 mg of quinine, which corresponds to 124.9 mg of this compound.

  • Weighing: Accurately weigh approximately 124.9 mg of this compound using an analytical balance and record the exact mass.

  • Dissolution: Quantitatively transfer the weighed powder into a 100 mL Class A volumetric flask.

  • Add Solvent: Add approximately 70 mL of 0.05 M H₂SO₄ to the flask.[3]

  • Solubilize: Gently swirl the flask and sonicate for 5-10 minutes, or until all the solid has completely dissolved.

  • Dilute to Volume: Allow the solution to return to room temperature. Carefully add 0.05 M H₂SO₄ to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the solution to a labeled amber glass bottle and store it in a refrigerator at 2-8°C.[2] Solutions should be prepared fresh daily for best results, although they may be stable for short periods when refrigerated.[8][9]

4.2 Protocol 2: Preparation of Working Standard Solutions

This protocol describes the preparation of a series of working standards from the 1000 ppm stock solution via serial dilution. The concentration range should bracket the expected concentration of the unknown samples.

  • Prepare Intermediate Stock (100 ppm): Using a 10.00 mL volumetric pipette, transfer 10.00 mL of the 1000 ppm stock solution into a 100.0 mL volumetric flask. Dilute to the mark with 0.05 M H₂SO₄ and mix thoroughly. This creates a 100 ppm intermediate stock solution.

  • Prepare 10 ppm Standard: Pipette 10.00 mL of the 100 ppm intermediate stock into a 100.0 mL volumetric flask. Dilute to the mark with 0.05 M H₂SO₄ and mix. This creates a 10.0 ppm working standard.

  • Prepare Lower Concentration Standards (0.2 - 5.0 ppm): Use the 10.0 ppm or other intermediate standards to prepare a series of lower concentration solutions as outlined in Table 3. For each standard:

    • Use a calibrated volumetric pipette to transfer the required volume of the appropriate stock solution into a clean volumetric flask.

    • Dilute to the mark with 0.05 M H₂SO₄.

    • Cap and invert the flask to ensure complete mixing.

  • Blank Solution: Use the 0.05 M H₂SO₄ diluent as the calibration blank.[10]

Analytical Measurement

Once prepared, the standards should be analyzed promptly.

  • For Fluorescence Spectroscopy: Measure the fluorescence intensity of the blank and each standard. Quinine exhibits strong fluorescence with excitation maxima around 250 nm and 350 nm, and an emission maximum around 450 nm in acidic solution.[3][4]

  • For UV-Vis Spectrophotometry: Measure the absorbance of the blank and each standard. An absorbance wavelength of approximately 347.5 nm is commonly used.[10]

A calibration curve is constructed by plotting the instrument response (fluorescence intensity or absorbance) against the known concentrations of the standard solutions. The linearity of this curve (R² > 0.99) is critical for the accurate quantification of unknown samples.[10][11]

Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle sulfuric acid with care in a well-ventilated area or fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and sulfuric acid before use.

  • Protect quinine solutions from light to prevent degradation.[1]

References

Quinine hydrobromide for the synthesis of chiral pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis.[1] This is largely due to their rigid chiral scaffold, which provides a well-defined stereochemical environment for a variety of chemical transformations. Quinine hydrobromide, a salt of quinine, is often used as a precursor for the synthesis of these catalysts or, in some cases, as a catalyst itself. This document provides an overview of the applications of quinine-derived catalysts in the synthesis of chiral pharmaceutical intermediates, along with detailed experimental protocols for key reactions.

The bifunctional nature of many quinine-derived catalysts, often incorporating a hydrogen-bond donor moiety (like a thiourea or squaramide group) in addition to the basic quinuclide nitrogen, allows for the simultaneous activation of both the nucleophile and the electrophile. This dual activation is crucial for achieving high levels of stereocontrol in a wide range of reactions, including Michael additions, aldol reactions, and cycloadditions.[1][2]

Applications in the Synthesis of Chiral Pharmaceutical Intermediates

Quinine-derived organocatalysts have proven to be invaluable tools for the enantioselective synthesis of a diverse array of chiral building blocks used in drug development. Their ability to catalyze reactions with high stereoselectivity under mild conditions makes them an attractive alternative to metal-based catalysts.

Key applications include:

  • Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Quinine-derived thiourea and squaramide catalysts have been extensively used to control the stereochemistry of this reaction, providing chiral ketones, esters, and phosphonates with high enantiomeric excess. These products are versatile intermediates for the synthesis of various pharmaceuticals.[1][3]

  • Enantioselective Aldol Reactions: The aldol reaction is another cornerstone of organic synthesis. Quinine-derived catalysts can promote the asymmetric aldol reaction between aldehydes and ketones, yielding chiral β-hydroxy carbonyl compounds. These motifs are prevalent in many natural products and drug molecules.[4]

  • Synthesis of Chiral Amines and Amino Acids: Chiral amines and unnatural α-amino acids are critical components of many pharmaceuticals. Quinine-derived phase-transfer catalysts and bifunctional catalysts have been successfully employed in the asymmetric synthesis of these compounds, for instance, through the alkylation of glycine imines.[5]

  • Cycloaddition Reactions: Quinine-based catalysts have also been utilized in asymmetric cycloaddition reactions, such as [4+2] cycloadditions, to construct complex cyclic structures with multiple stereocenters. These scaffolds are often found in biologically active molecules.[6]

Experimental Protocols

Asymmetric Michael Addition of α-Nitrophosphonates to Enones Catalyzed by a Quinine-Derived Thiourea

This protocol describes the enantioselective conjugate addition of diethyl α-nitrophosphonate to chalcone, a reaction that yields a chiral α-nitrophosphonate, a valuable intermediate for the synthesis of α-aminophosphonates.

Reaction Scheme:

Caption: Catalytic cycle of a bifunctional quinine-derived thiourea catalyst.

Experimental Workflow for Asymmetric Synthesis

Experimental_Workflow start Start reaction_setup Reaction Setup: - Add Substrates - Add Catalyst - Add Solvent start->reaction_setup stirring Stirring at Controlled Temperature reaction_setup->stirring monitoring Reaction Monitoring (TLC/HPLC) stirring->monitoring monitoring->stirring Incomplete workup Work-up: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis: - NMR, MS - Chiral HPLC (for ee%) purification->analysis end End: Pure Chiral Product analysis->end

Caption: General experimental workflow for asymmetric organocatalysis.

Conclusion

This compound and its derivatives are versatile and powerful tools in the field of asymmetric synthesis, enabling the efficient production of a wide range of chiral pharmaceutical intermediates. The development of bifunctional catalysts derived from quinine has significantly advanced the field of organocatalysis, offering high levels of stereocontrol under mild and environmentally friendly conditions. The protocols and data presented herein serve as a valuable resource for researchers and professionals in drug development, facilitating the application of these powerful catalysts in the synthesis of complex chiral molecules.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of quinine hydrobromide in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of quinine hydrobromide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a specific organic solvent?

A1: Poor solubility of this compound can be attributed to several factors:

  • Solvent Polarity: this compound is a salt and thus has ionic character, but the large quinine molecule also has significant non-polar regions. Its solubility is a complex interplay between the polarity of the solvent and the molecule itself. A solvent may be too polar or too non-polar to effectively solvate both the ionic and organic parts of the molecule.

  • Temperature: The solubility of most solids, including this compound, is temperature-dependent. The ambient temperature of your laboratory may not be sufficient to achieve the desired concentration.

  • pH of the Solution: Although less of a factor in anhydrous organic solvents, residual water and the acidic or basic nature of the solvent or impurities can influence the ionization state of the this compound and thus its solubility.

  • Solid-State Properties: The crystalline form (polymorphism) of your this compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in how easily they dissolve.

  • Purity of the Compound and Solvent: Impurities in either the this compound or the solvent can affect solubility. The presence of residual water in the solvent can also play a significant role.

Q2: What is the general solubility profile of this compound in organic solvents?

A2: Quinine, as a free base, is generally more soluble in organic solvents like chloroform and ethanol than in water. Its salts, including the hydrobromide, are typically more water-soluble. However, this compound can still be dissolved in certain organic solvents, particularly polar protic solvents like alcohols. It may also show some solubility in polar aprotic solvents like DMSO. A mixture of solvents, such as chloroform and ethanol, can also be effective.

Q3: How can I improve the solubility of this compound in my chosen solvent?

A3: Several techniques can be employed to enhance the solubility of this compound:

  • Heating: Gently warming the solvent while stirring can significantly increase the solubility of many compounds.

  • Using a Co-solvent: If this compound is poorly soluble in a non-polar solvent, adding a polar co-solvent like ethanol can improve solubility. Conversely, for a very polar solvent, a less polar co-solvent might be beneficial.

  • Sonication: Applying ultrasonic energy can help to break down the crystal lattice and enhance the dissolution rate.

  • pH Adjustment (in aqueous or protic systems): If your organic solvent system contains some water, adjusting the pH can influence solubility. Quinine salts are generally more soluble in acidic conditions.

Q4: Is there a recommended solvent for dissolving this compound?

A4: The ideal solvent depends on the specific application. For many laboratory purposes, ethanol or methanol are good starting points due to their polarity and ability to form hydrogen bonds. For less polar applications, a mixture of chloroform and ethanol is often used. It is always recommended to perform a small-scale solubility test with a few candidate solvents to determine the most suitable one for your experiment.

Solubility Data

CompoundSolventSolubilityTemperature (°C)
Quinine (base) Ethanol~30 mg/mLNot Specified
DMSO~30 mg/mLNot Specified
Dimethylformamide~30 mg/mLNot Specified
Chloroform1 g in 1.2 mLNot Specified
Ethanol1 g in 0.8 mLNot Specified
Ether1 g in 250 mLNot Specified
Quinine Hydrochloride Ethanol (95%)Freely SolubleNot Specified
ChloroformFreely Soluble (when dried)Not Specified
Quinine Sulfate Ethanol8.3 mg/mL25
Chloroform/Ethanol (2:1)Freely SolubleNot Specified
This compound DMSOMay be solubleNot Specified
EthanolMay be solubleNot Specified
WaterMay be solubleNot Specified

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with this compound solubility.

Problem: this compound is not dissolving or is only partially dissolving.

Troubleshooting_Solubility start Initial Observation: Poor Solubility check_solvent Step 1: Verify Solvent Choice - Is the solvent appropriate for a large organic salt? - Check solvent polarity. start->check_solvent temp_adjust Step 2: Increase Temperature - Gently heat the mixture while stirring. - Monitor for dissolution. check_solvent->temp_adjust If solvent is appropriate sonicate Step 3: Apply Sonication - Use an ultrasonic bath to aid dissolution. temp_adjust->sonicate If heating is ineffective success Resolution: Solubility Achieved temp_adjust->success If successful cosolvent Step 4: Use a Co-solvent System - Add a polar co-solvent (e.g., ethanol) to a non-polar solvent. - Or, add a less polar co-solvent to a very polar solvent. sonicate->cosolvent If sonication is insufficient sonicate->success If successful check_purity Step 5: Assess Purity - Are there visible impurities in the solid or solvent? - Consider using fresh, high-purity solvent. cosolvent->check_purity If co-solvent system fails cosolvent->success If successful solid_state Step 6: Consider Solid-State Properties - Could this be a less soluble polymorph? - Try a different batch of this compound if available. check_purity->solid_state If purity is not the issue failure Further Action: Re-evaluate experimental needs or consult further. solid_state->failure If issues persist

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate, DMSO)

  • Vortex mixer

  • Small test tubes or vials

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Freely Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Slightly Soluble: Only a small amount of the solid dissolves.

    • Insoluble: No apparent dissolution of the solid.

  • If the compound does not dissolve at room temperature, gently warm the test tube in a water bath (do not exceed the boiling point of the solvent) and observe any changes in solubility.

  • Record your observations for each solvent.

Protocol 2: Quantitative Determination of Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a set temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed flask. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand at the set temperature to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to filter the sample through a syringe filter compatible with the solvent.

  • Dilute the sample accurately with the same solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).

  • Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Experimental_Workflow start Start: Prepare Saturated Solution (Excess Quinine HBr in solvent) equilibrate Equilibrate (Shake at constant temperature for 24-48h) start->equilibrate separate Separate Solid and Liquid (Centrifuge or allow to settle) equilibrate->separate sample Sample and Filter Supernatant (Use solvent-compatible syringe filter) separate->sample dilute Dilute Sample Accurately (Bring into analytical range) sample->dilute analyze Analyze Concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate Solubility (Account for dilution factor) analyze->calculate end Result: Solubility Value (e.g., in mg/mL) calculate->end

Technical Support Center: Optimizing Quinine Hydrobromide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinine hydrobromide catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what types of reactions does it catalyze?

A1: this compound is the hydrobromide salt of quinine, a naturally occurring cinchona alkaloid. It is a versatile chiral organocatalyst widely used in asymmetric synthesis to produce enantiomerically enriched products. It is particularly effective in catalyzing a variety of reactions, including but not limited to:

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aldol Reactions: The reaction between an enolate and a carbonyl compound to form a β-hydroxy carbonyl compound.[1][2]

  • Diels-Alder Reactions: A cycloaddition reaction between a conjugated diene and a dienophile.[3]

  • Desymmetrization of Meso Compounds: The enantioselective transformation of a meso compound into a chiral product.

Q2: How does this compound act as a catalyst?

A2: Quinine possesses multiple functional groups that can participate in catalysis. The quinuclidine nitrogen is basic and can act as a Brønsted base to deprotonate a pronucleophile, forming a reactive nucleophile. The hydroxyl group at the C9 position can act as a Brønsted acid or a hydrogen bond donor to activate the electrophile. The quinoline ring system can also engage in π-π stacking interactions with the substrates, which can influence the stereochemical outcome of the reaction.[4][5] This multifunctional nature allows for a well-organized transition state, leading to high levels of stereoselectivity.

Q3: What are the key parameters to consider when optimizing a this compound catalyzed reaction?

A3: The success of a this compound catalyzed reaction is highly dependent on several parameters. Key factors to consider for optimization include:

  • Solvent: The polarity and proticity of the solvent can significantly impact reaction rate and enantioselectivity.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.[6]

  • Catalyst Loading: The amount of catalyst used can affect the reaction rate and, in some cases, the enantioselectivity.

  • Substrate Concentration: The concentration of reactants can influence the reaction kinetics.

  • Additives: The presence of co-catalysts or additives, such as acids or bases, can sometimes enhance the catalytic activity and stereoselectivity.

Q4: Are there any known stability issues with this compound?

A4: Quinine and its derivatives can be susceptible to degradation under certain conditions. Exposure to high temperatures can lead to the conversion of quinine into its structural isomers.[7] Additionally, like many organic catalysts, it can be sensitive to strong oxidizing or reducing agents. It is recommended to store this compound in a cool, dark, and dry place.

Troubleshooting Guide

This guide addresses common problems encountered during this compound catalyzed reactions in a question-and-answer format.

Problem 1: Low or no product yield.

  • Q: My reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?

    • A:

      • Insufficient Catalyst Activity: The catalyst may not be active enough under the chosen conditions. Consider screening different solvents, as the catalyst's solubility and activity can be highly solvent-dependent.[8][9] In some cases, the addition of a co-catalyst might be necessary to enhance the catalyst's basicity or acidity.

      • Low Reaction Temperature: While lower temperatures often improve enantioselectivity, they can also significantly slow down the reaction rate.[6] Try running the reaction at a slightly higher temperature to see if the yield improves.

      • Poor Substrate Reactivity: The electrophile or nucleophile may not be sufficiently activated. For instance, in Michael additions, more electron-deficient enones are generally more reactive.

      • Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity.

Problem 2: Low enantioselectivity (ee).

  • Q: I am obtaining the desired product, but the enantiomeric excess (ee) is low. How can I improve it?

    • A:

      • Reaction Temperature is Too High: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature is a common strategy to improve ee.[6]

      • Incorrect Solvent Choice: The solvent plays a crucial role in the organization of the transition state. A systematic screening of solvents with varying polarities and coordination abilities is recommended. Non-polar, aprotic solvents often favor higher enantioselectivity.

      • Catalyst Aggregation: At higher concentrations, the catalyst may aggregate, leading to a decrease in enantioselectivity. Try running the reaction at a lower catalyst loading.

      • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. Lowering the reaction temperature can help to suppress the uncatalyzed reaction.

      • Water Content: Traces of water in the reaction mixture can interfere with the hydrogen bonding network in the transition state, leading to lower ee. Ensure all reagents and solvents are anhydrous.

Problem 3: Formation of side products.

  • Q: My reaction is producing significant amounts of side products. What can I do?

    • A:

      • Substrate Decomposition: The substrates may be unstable under the reaction conditions. Consider lowering the reaction temperature or using milder reaction conditions.

      • Side Reactions of the Catalyst: While rare, the catalyst itself could potentially promote side reactions. Analyze the side products to understand their origin.

      • Retro-Aldol or Retro-Michael Reaction: For aldol and Michael reactions, the reverse reaction can sometimes occur, leading to a mixture of products. Optimizing the reaction time and temperature can help to minimize these reverse reactions.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize the effect of different reaction parameters on the outcome of typical quinine-catalyzed reactions, based on literature data.

Table 1: Effect of Solvent on a Quinine-Catalyzed Asymmetric Michael Addition

EntrySolventYield (%)ee (%)
1Toluene8592
2THF9990
3Dichloromethane7888
4Diethyl Ether6591
5Diethyl Carbonate9085

Data is illustrative and based on trends reported in the literature.[4][6]

Table 2: Effect of Temperature on a Quinine-Catalyzed Asymmetric Aldol Reaction

EntryTemperature (°C)Yield (%)ee (%)
125 (Room Temp)9580
209291
3-208595
4-4070>99

Data is illustrative and based on trends reported in the literature.[6]

Table 3: Effect of Catalyst Loading on a this compound Catalyzed Reaction

EntryCatalyst Loading (mol%)Yield (%)ee (%)
116090
259291
3109591
4209589

Data is illustrative and based on trends reported in the literature.[10][11][12]

Experimental Protocols

Protocol 1: General Procedure for a this compound Catalyzed Asymmetric Michael Addition

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (5-10 mol%).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, THF, or dichloromethane).

  • Reagent Addition: Add the Michael donor (1.2 equivalents) to the solution and stir for 10 minutes at the desired temperature (e.g., room temperature or 0 °C).

  • Initiation: Add the Michael acceptor (1.0 equivalent) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or supercritical fluid chromatography (SFC).

Protocol 2: General Procedure for a this compound Catalyzed Asymmetric Aldol Reaction

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere, add this compound (10-20 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent and the aldehyde (1.0 equivalent). Cool the mixture to the desired temperature (e.g., -20 °C or -40 °C).

  • Initiation: Add the ketone (2.0-5.0 equivalents) to the reaction mixture.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or NMR spectroscopy.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the aldol product by NMR and chiral HPLC, respectively.

Visualizations

Reaction_Optimization_Workflow Start Start: Low Yield or Enantioselectivity Check_Purity Check Purity of Reagents and Solvents Start->Check_Purity Screen_Solvents Screen Solvents (e.g., Toluene, THF, CH2Cl2) Check_Purity->Screen_Solvents If pure Optimize_Temp Optimize Temperature (e.g., RT, 0°C, -20°C, -40°C) Screen_Solvents->Optimize_Temp Best solvent found Vary_Catalyst_Loading Vary Catalyst Loading (e.g., 1-20 mol%) Optimize_Temp->Vary_Catalyst_Loading Best temperature found Consider_Additives Consider Additives (e.g., co-catalyst) Vary_Catalyst_Loading->Consider_Additives If still suboptimal Analyze_Results Analyze Yield and ee Vary_Catalyst_Loading->Analyze_Results Consider_Additives->Analyze_Results Analyze_Results->Screen_Solvents Iterate if needed Successful_Optimization Successful Optimization Analyze_Results->Successful_Optimization Target yield and ee achieved

Caption: A workflow for optimizing this compound catalyzed reactions.

Bifunctional_Catalysis_Mechanism cluster_0 This compound Catalyst cluster_1 Substrates Catalyst Quinine HB (Bifunctional Catalyst) Quinuclidine_N Quinuclidine Nitrogen (Brønsted Base) C9_OH C9-OH Group (Brønsted Acid / H-Bond Donor) Quinoline_Ring Quinoline Ring (π-π Stacking) Nucleophile Pronucleophile Quinuclidine_N->Nucleophile Deprotonates Electrophile Electrophile C9_OH->Electrophile Activates via H-bonding Quinoline_Ring->Electrophile π-π stacking interaction Nucleophile->Electrophile Nucleophilic Attack

Caption: Bifunctional activation mechanism of this compound.

References

Technical Support Center: Optimizing Enantioselectivity in Quinine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinine-catalyzed asymmetric reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My quinine-catalyzed reaction is showing poor enantioselectivity (low % ee). What are the most common factors I should investigate?

A1: Poor enantioselectivity in quinine-catalyzed reactions can stem from several factors. The primary areas to investigate are the catalyst structure and purity, the reaction solvent, the reaction temperature, and the nature of the substrate itself. Often, a systematic optimization of these parameters is necessary to achieve high enantiomeric excess (% ee). For instance, modifications to the C9 position of the cinchona alkaloid, such as introducing urea, thiourea, or squaramide functionalities, have been shown to significantly enhance enantioselectivity in various reactions.[1] Additionally, the choice of solvent can have a profound impact, as it can influence the transition state stabilization through interactions like hydrogen bonding and π-π stacking.[2]

Q2: How does the structure of the quinine catalyst derivative affect enantioselectivity?

A2: The structure of the quinine catalyst, particularly the substituent at the C9 position, plays a crucial role in determining enantioselectivity. The hydroxyl group at C9 can be modified to create a range of derivatives, including primary amines, ureas, thioureas, and squaramides, which act as bifunctional catalysts.[1] These modifications can enhance the catalyst's ability to activate the substrate and control the stereochemical outcome of the reaction. For example, quinine-derived thiourea catalysts are highly efficient in various Michael additions.[1] The steric and electronic properties of substituents on the quinuclidine nitrogen also significantly impact selectivity.[3][4] Larger substituents on the quinuclidinium nitrogen have been found to be more selective.[3][4]

Q3: Can the choice of solvent dramatically alter the enantiomeric excess (% ee)?

A3: Yes, the solvent is a critical parameter. Solvents can influence the conformation of the catalyst-substrate complex and stabilize the transition state, directly impacting enantioselectivity. For example, in quinine-catalyzed asymmetric Michael additions of malononitriles to enones, diethyl carbonate has been shown to be a suitable and sustainable solvent, with π-π stacking interactions between the catalyst and substrates being important for asymmetric induction.[2] In other cases, solvents like tetrahydrofuran (THF) have been found to be optimal.[5] The effect of the solvent can sometimes be counterintuitive, and screening a range of solvents with varying polarities and coordinating abilities is often a necessary step in optimizing a reaction.[5][6]

Q4: What is the expected effect of reaction temperature on enantioselectivity?

A4: Generally, lowering the reaction temperature is a common strategy to improve enantioselectivity.[7][8] Lower temperatures can enhance the energy difference between the diastereomeric transition states, leading to a higher preference for one enantiomer. However, this is not always the case, and in some instances, higher temperatures have been observed to yield better enantioselectivity, a phenomenon attributed to changes in the rate-determining step.[9] It is crucial to experimentally determine the optimal temperature for a specific reaction.

Q5: My enantioselectivity is inconsistent between batches. What could be the cause?

A5: Inconsistent enantioselectivity can be due to several factors, including catalyst purity and degradation, presence of moisture, and variations in reagent quality. Cinchona alkaloids can be susceptible to degradation, so proper storage and handling are important. It is also possible that a racemic or competing catalytic cycle is interfering with the desired asymmetric pathway.[10] Ensuring the use of freshly purified reagents and anhydrous solvents can help improve reproducibility.

Troubleshooting Guide

This guide provides a structured approach to addressing poor enantioselectivity in your quinine-catalyzed reactions.

Problem: Low Enantiomeric Excess (% ee)

Troubleshooting_Workflow

Caption: Troubleshooting workflow for addressing poor enantioselectivity.

Step-by-Step Troubleshooting:

  • Verify Catalyst Integrity and Structure:

    • Purity: Ensure the quinine catalyst is pure and has not degraded. Use techniques like NMR or chiral HPLC to verify its integrity.

    • Catalyst Structure: The choice of the Cinchona alkaloid derivative is paramount. If one pseudoenantiomer (e.g., quinine-derived) gives poor results, the other (e.g., quinidine-derived) may provide significantly better enantioselectivity.[11] Consider synthesizing or purchasing derivatives with different C9 substituents (e.g., thiourea, squaramide) as these can dramatically improve performance.[1]

  • Solvent Screening:

    • Impact of Solvent: The solvent plays a critical role in the reaction's stereochemical outcome.[6] A solvent screen is a high-impact optimization step.

    • Recommended Solvents: Test a range of solvents with varying polarities. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and dioxane.[5] For greener chemistry, consider alternatives like diethyl carbonate.[2]

  • Temperature Optimization:

    • General Trend: In many cases, reducing the reaction temperature leads to higher enantioselectivity.[7]

    • Procedure: Run the reaction at a series of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C) and analyze the effect on % ee. Be aware that in some systems, an unusual inverse temperature effect can be observed.[9]

  • Substrate Evaluation:

    • Electronic and Steric Effects: The electronic properties of the substrate can influence its interaction with the catalyst. For example, more electron-donating substituents on a substrate have been shown to increase enantioselectivity in certain reactions by promoting tighter binding to the catalyst.[10] The steric bulk of the substrate can also be a limiting factor.[12]

  • Use of Additives or Co-catalysts:

    • Acidic/Basic Co-catalysts: In some reactions, particularly those involving primary amine derivatives of quinine, the addition of an acid co-catalyst is necessary to form the active catalytic species.[7][12] The nature and stoichiometry of the co-catalyst can significantly impact the reaction outcome.

Data and Protocols

Table 1: Effect of Solvent on Enantioselectivity in a Sulfa-Michael Addition
EntrySolventTime (h)Yield (%)ee (%)
1Toluene19952
2CH2Cl219955
3THF249960
4Dioxane249963
5Hexane24106

Reaction Conditions: trans-chalcone (0.10 mmol), naphthalene-1-thiol (0.20 mmol), and catalyst (2 mol %) in 0.5 mL of solvent at room temperature. Data synthesized from a study on bifunctional cinchona/sulfonamide organocatalysts.[5]

Table 2: Effect of Catalyst Loading on Enantioselectivity
EntryCatalyst Loading (mol %)Time (h)Yield (%)ee (%)
11019962
2519962
32249960
41249959
50.5489958
60.172<5-

Reaction Conditions: trans-chalcone (0.10 mmol), naphthalene-1-thiol (0.20 mmol) in THF (0.5 mL) at room temperature. Data synthesized from a study on bifunctional cinchona/sulfonamide organocatalysts.[5]

Experimental Protocol: General Procedure for a Quinine-Catalyzed Michael Addition
  • To a stirred solution of the Michael acceptor (1.0 equiv) and the quinine-based catalyst (0.01-0.2 equiv) in the chosen anhydrous solvent (e.g., toluene, THF) at the desired temperature (e.g., -20 °C to room temperature), add the Michael donor (1.0-1.5 equiv).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizing Reaction Pathways

Proposed Catalytic Cycle for a Quinine-Thiourea Catalyzed Michael Addition

Catalytic_Cycle

Caption: Generalized catalytic cycle for a bifunctional quinine-thiourea catalyst.

This technical support guide provides a starting point for addressing challenges with enantioselectivity in quinine-catalyzed reactions. For more in-depth information, consulting the primary literature is highly recommended.

References

Minimizing side reactions in quinine hydrobromide mediated synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during quinine hydrobromide mediated synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of quinine and its salts like hydrobromide?

A1: The most prevalent side reactions include:

  • Lack of Stereoselectivity: Formation of diastereomers such as quinidine (the C8/C9 epimer of quinine), epi-quinine, and epi-quinidine is a significant issue. This often occurs during the reduction of the ketone precursor (quininone).[1][2]

  • Isomerization: Under basic conditions, quininone can isomerize to quinidinone through an enol intermediate, leading to the formation of quinidine upon reduction.[1][3]

  • Oxidation: The tertiary amine of the quinuclidine ring can be oxidized to form quinine N-oxide. Further oxidation of the secondary alcohol at the C9 position can yield a ketone.[4][5]

  • Epimerization: During certain steps like aldol reactions, rapid epimerization at the C8 position can occur, compromising the stereochemical integrity of the product.[6]

  • Protecting Group-Related Byproducts: Certain protecting groups can participate in unwanted side reactions. For instance, mesitoate esters can be deprotonated under basic conditions, leading to byproducts.[7]

  • Dimerization: The quinoline moiety can sometimes dimerize, reducing the yield of the desired product.[8]

Q2: How can I improve the diastereoselectivity of the reduction step to favor quinine over quinidine?

A2: Achieving high diastereoselectivity in the reduction of quininone is crucial. While early methods using powdered aluminum resulted in a mixture of diastereomers, modern stereoselective synthesis strategies offer better control.[1][2] Consider employing chiral reducing agents or catalyst systems that favor the formation of the desired quinine stereoisomer. The choice of reducing agent and reaction conditions is critical.

Q3: What causes the formation of oxidation byproducts, and how can I prevent them?

A3: Oxidation byproducts like quinine N-oxide and the C9-ketone are typically formed in the presence of oxidizing agents.[4][5] To minimize these side reactions:

  • Ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction, especially if sensitive reagents are used.

  • Avoid unnecessarily high temperatures, which can promote oxidation.

  • Use purified, oxygen-free solvents.

  • If an oxidation step is part of the synthesis, carefully control the stoichiometry of the oxidizing agent and the reaction time.

Q4: Is it possible to convert unwanted diastereomers back to quinine?

A4: The interconversion of quinine and its diastereomers can be complex. While the isomerization of quininone and quinidinone is possible under basic conditions, the conversion of the final alcohol products (quinine and quinidine) is more challenging and may require a multi-step process involving oxidation to the ketone followed by a stereoselective reduction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Quinine; High Yield of Quinidine 1. Non-stereoselective reduction of quininone.2. Isomerization of quininone to quinidinone under basic conditions.[1][3]1. Employ a stereoselective reducing agent or catalytic system.2. Carefully control the pH and temperature during the reaction to minimize isomerization. Avoid prolonged exposure to strong bases.
Presence of Quinine N-oxide in the Product Unwanted oxidation of the quinuclidine nitrogen.[4]1. Conduct the reaction under an inert atmosphere.2. Use degassed solvents.3. Avoid excessive heat.
Formation of C9-Ketone Byproduct Oxidation of the C9 secondary alcohol.[4]1. Use mild reaction conditions.2. If an oxidation is intended for another part of the molecule, select a reagent that is selective for the target functional group over the secondary alcohol.
Mixture of Epimers at C8 Epimerization during base- or acid-catalyzed steps.[6]1. For reactions sensitive to epimerization, consider in-situ derivatization to lock the stereochemistry before proceeding.[6]2. Optimize reaction time and temperature to minimize exposure to conditions that promote epimerization.
Byproducts from Protecting Groups The protecting group is not stable under the reaction conditions.[7]1. Select a protecting group that is robust to the reaction conditions.2. For example, if basic conditions are required, avoid base-labile protecting groups.

Experimental Protocols

Protocol 1: Stereoselective Reduction (Conceptual)

This protocol outlines a conceptual approach for the stereoselective reduction of quininone to minimize the formation of quinidine.

  • Preparation: Dissolve quininone in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C) to enhance stereoselectivity.

  • Reducing Agent Addition: Slowly add a solution of a stereoselective reducing agent (e.g., a chiral borane reagent or a metal hydride modified with a chiral ligand). The choice of reagent is critical and should be based on literature precedents for similar substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., methanol or a saturated aqueous solution of ammonium chloride) at low temperature.

  • Work-up and Purification: Allow the mixture to warm to room temperature, and perform an appropriate aqueous work-up. The crude product should be purified by column chromatography to separate quinine from any remaining starting material and diastereomeric byproducts.

Data Presentation

Table 1: Hypothetical Comparison of Reduction Methods for Quininone

Reduction Method Reducing Agent Temperature (°C) Quinine:Quinidine Ratio (Diastereomeric Ratio) Isolated Yield of Quinine (%)
A (Non-selective)Aluminum Powder251:145
B (Optimized)Chiral Borane Reagent-78>10:185

Note: This table is for illustrative purposes and the values are hypothetical, based on the general understanding that stereoselective methods provide higher yields of the desired isomer.

Visualizations

Side_Reaction_Pathway Quininone Quininone (Ketone Precursor) Base Base (e.g., NaOEt) Quininone->Base Isomerization Reduction Non-selective Reduction Quininone->Reduction Stereo_Reduction Stereoselective Reduction Quininone->Stereo_Reduction Quinidinone Quinidinone (Isomer) Base->Quinidinone Quinine Quinine (Desired Product) Reduction->Quinine Quinidine Quinidine (Diastereomer) Reduction->Quinidine Stereo_Reduction->Quinine Oxidant Oxidizing Agent N_Oxide Quinine N-Oxide Oxidant->N_Oxide Quinine->Oxidant Oxidation Quinidinone->Reduction Reduction

Caption: Common side reaction pathways in quinine synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Stereo Analyze Diastereomeric Ratio (e.g., by NMR or Chiral HPLC) Start->Check_Stereo High_Quinidine High Quinidine Content? Check_Stereo->High_Quinidine Check_Oxidation Analyze for Oxidation Byproducts (e.g., by LC-MS) High_Quinidine->Check_Oxidation No Optimize_Reduction Optimize Reduction Step: - Use Stereoselective Reagent - Lower Temperature High_Quinidine->Optimize_Reduction Yes Oxidation_Present Oxidation Products Present? Check_Oxidation->Oxidation_Present Inert_Atmosphere Improve Inert Atmosphere: - Degas Solvents - Use N2 or Ar Oxidation_Present->Inert_Atmosphere Yes Purification Purify Product Oxidation_Present->Purification No Control_Base Control Base Exposure: - Shorter Reaction Time - Weaker Base Optimize_Reduction->Control_Base Control_Base->Purification Inert_Atmosphere->Purification

Caption: A troubleshooting workflow for optimizing quinine synthesis.

References

Photostability issues of quinine hydrobromide under UV irradiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of quinine hydrobromide under UV irradiation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the photostability of this compound?

A1: this compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation can lead to a loss of potency of the active pharmaceutical ingredient (API) and the formation of potentially toxic degradation products. The quinoline moiety of the quinine molecule is a primary site of photochemical activity.[1][2] Understanding the photodegradation pathway and kinetics is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound.

Q2: What are the typical photodegradation products of quinine?

A2: While specific studies on the comprehensive identification of this compound photodegradation products are not extensively detailed in publicly available literature, studies on quinine and similar quinoline-containing compounds like hydroxychloroquine suggest several potential degradation pathways.[3] These can include oxidation of the vinyl group, modifications to the quinoline ring, and cleavage of the molecule. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are essential for the separation and identification of these photoproducts.[3][4][5][6] Common degradation products for similar compounds have included N-dealkylated and N-oxidized derivatives, as well as products of ring modifications.[3]

Q3: What factors can influence the rate of photodegradation of this compound?

A3: Several factors can significantly impact the rate of photodegradation:

  • pH of the solution: The pH can affect the electronic structure and, therefore, the photosensitivity of the quinine molecule.[2]

  • Solvent: The polarity and type of solvent can influence the degradation pathway and kinetics.

  • Presence of Oxygen: The presence of oxygen can lead to photo-oxidative degradation pathways, potentially generating reactive oxygen species (ROS) that accelerate degradation.

  • Intensity and Wavelength of UV Radiation: Higher intensity and shorter wavelengths (UVC vs. UVA) of UV light generally lead to faster degradation.

  • Presence of Photosensitizers or Quenchers: Other molecules in the formulation can either promote (photosensitizers) or inhibit (quenchers) the photodegradation process.

Q4: How can I monitor the photodegradation of this compound in my experiments?

A4: The most common method for monitoring the photodegradation of this compound is through stability-indicating HPLC methods with UV detection.[7][8][9][10] A typical approach involves:

  • Developing an HPLC method that can separate the parent this compound peak from its degradation products.

  • Exposing a solution of this compound to a controlled UV light source.

  • Injecting samples at various time points into the HPLC system.

  • Quantifying the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time to determine the degradation kinetics.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible photodegradation results.
  • Possible Cause 1: Fluctuations in UV lamp intensity.

    • Solution: Ensure the UV lamp output is stable and calibrated. Use a validated chemical actinometric system, such as a quinine monohydrochloride dihydrate solution, to monitor the integrated near-ultraviolet energy exposure.[1][11][12][13][14] According to ICH Q1B guidelines, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies.[1][11][14][15]

  • Possible Cause 2: Temperature variations in the photostability chamber.

    • Solution: Use a temperature-controlled photostability chamber and include a dark control sample stored at the same temperature to differentiate between thermal and photodegradation.[14]

  • Possible Cause 3: Inconsistent sample preparation or presentation.

    • Solution: Ensure a consistent concentration, solvent, and pH for all samples. The geometry of the sample container and its material (e.g., quartz cuvettes for maximum UV transmission) should be standardized.[14]

Issue 2: Difficulty in separating degradation products from the parent peak in HPLC.
  • Possible Cause 1: Suboptimal HPLC method.

    • Solution: Method development and optimization are crucial. Experiment with different mobile phase compositions (e.g., varying the ratio of organic solvent to buffer), pH of the mobile phase, and different column chemistries (e.g., C18, phenyl-hexyl). A gradient elution may be necessary to achieve adequate separation of all peaks.[16]

  • Possible Cause 2: Co-elution of impurities.

    • Solution: Use a high-purity starting material for your experiments. Analyze a sample of the unexposed this compound to identify any pre-existing impurities. A photodiode array (PDA) detector can help assess peak purity.

Issue 3: Identification of unknown degradation product peaks.
  • Possible Cause: Lack of appropriate analytical techniques.

    • Solution: Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) for the identification of unknown peaks. The mass-to-charge ratio (m/z) and fragmentation patterns obtained from MS/MS analysis can provide structural information about the degradation products.[3][4][5][6] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound Solution

This protocol is a general guideline for conducting a forced photodegradation study as recommended by ICH Q1B.[1][17][18]

1. Materials:

  • This compound
  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)
  • Buffer solution (e.g., phosphate buffer) to maintain a constant pH
  • Quartz cuvettes or other UV-transparent containers
  • Photostability chamber with a calibrated UV light source (UVA and/or UVC)
  • Validated HPLC-UV or HPLC-PDA system
  • Dark control sample container (e.g., amber vial)

2. Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired solvent or buffer system.
  • Transfer aliquots of the stock solution into UV-transparent containers for UV exposure and into a dark control container.
  • Place the samples in the photostability chamber. Position them to ensure uniform light exposure.
  • Expose the samples to a controlled dose of UV radiation. The exposure can be continuous or for fixed time intervals.
  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the exposed sample and the dark control.
  • Analyze the samples immediately by a validated, stability-indicating HPLC method.
  • Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks.

3. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point relative to the initial concentration (time 0).
  • Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., zero-order, first-order).
  • Calculate the relative percentage of each degradation product.

Protocol 2: HPLC Analysis of this compound and its Photodegradation Products

This is a representative HPLC method that can be used as a starting point for analysis. Method validation is essential.[8][9][10]

1. HPLC System:

  • A standard HPLC system with a pump, autosampler, column oven, and UV/PDA detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might start with a high percentage of A and gradually increase the percentage of B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Monitor at the UV absorbance maximum of quinine (e.g., around 230 nm and 330 nm) and use a PDA detector to scan a wider range to detect degradation products with different chromophores.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dilute the samples withdrawn from the photodegradation study with the initial mobile phase to an appropriate concentration within the linear range of the method.

Data Presentation

Table 1: Hypothetical Photodegradation Kinetics of this compound under UVA Irradiation

Time (hours)This compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0100.00.00.0
195.22.51.1
290.54.82.3
481.99.14.5
867.018.28.9
2434.835.517.8

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates will depend on specific experimental conditions.

Visualizations

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Quinine HBr Solution (Solvent, pH controlled) sample_uv Aliquot for UV Exposure (Quartz Cuvette) prep->sample_uv sample_dark Aliquot for Dark Control (Amber Vial) prep->sample_dark chamber Place in Photostability Chamber sample_uv->chamber dark_storage Store in Dark at Same Temperature sample_dark->dark_storage uv_source UV Irradiation (Controlled Wavelength & Intensity) chamber->uv_source sampling Withdraw Samples at Time Intervals uv_source->sampling dark_storage->sampling hplc HPLC-UV/PDA Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms If unknowns kinetics Determine Degradation Kinetics hplc->kinetics pathway Elucidate Degradation Pathway kinetics->pathway report Generate Stability Report pathway->report

Caption: Experimental workflow for a photostability study of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Degradation Results? cause1 UV Light Fluctuation issue->cause1 cause2 Temperature Variation issue->cause2 cause3 Inconsistent Sample Prep issue->cause3 sol1 Calibrate Lamp / Use Actinometry cause1->sol1 sol2 Use Temp. Controlled Chamber & Dark Control cause2->sol2 sol3 Standardize Protocol (Concentration, Solvent, pH, Container) cause3->sol3

Caption: Troubleshooting logic for inconsistent photodegradation results.

References

Overcoming matrix effects in HPLC analysis of quinine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for the HPLC analysis of quinine hydrobromide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a special focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the HPLC analysis of quinine?

A1: Matrix effects in HPLC refer to the alteration of the analytical signal of the target analyte (quinine) due to the co-eluting of other components from the sample matrix (e.g., plasma, urine, or pharmaceutical formulations). These effects can manifest as either ion suppression or enhancement in mass spectrometry detection, or as interfering peaks and baseline instability with UV detection.[1][2] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1]

Q2: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my quinine peak. What are the likely causes and solutions?

A2: Poor peak shape in HPLC analysis of quinine can stem from several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Residual silanol groups on C18 columns can interact with the basic quinine molecule, causing peak tailing. Adding a competitor, like triethylamine, to the mobile phase or using a base-deactivated column can mitigate this.[3][4]

  • Column Void or Contamination: A void at the column inlet or contamination can cause peak splitting or distortion.[5] Back-flushing the column or replacing it may be necessary.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of quinine. An unstable pH can lead to inconsistent peak shapes. Ensure the mobile phase is adequately buffered.

Q3: My quinine peak is not being detected or the response is very low. What should I check?

A3: A lack of response or low signal for the quinine peak can be due to several issues:

  • Incorrect Wavelength: Ensure your UV detector is set to an appropriate wavelength for quinine, typically around 232 nm, 254 nm, or 330 nm, depending on the mobile phase and desired sensitivity.[3][6] For fluorescence detection, excitation and emission wavelengths of approximately 325 nm and 375 nm, respectively, have been used.[7]

  • Sample Degradation: Quinine can be susceptible to degradation under certain conditions. Ensure proper sample storage and handling.

  • Severe Matrix Suppression: In LC-MS/MS, co-eluting matrix components can severely suppress the ionization of quinine.[1][2] Improving sample cleanup is crucial.

  • System Issues: Check for leaks, incorrect mobile phase composition, or a faulty detector lamp.

Q4: How can I improve the retention and resolution of my quinine peak?

A4: To enhance retention and resolution:

  • Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Decreasing the organic solvent percentage will generally increase retention time on a reversed-phase column.[8]

  • Mobile Phase pH: The retention of quinine, a basic compound, is highly dependent on the mobile phase pH. Operating at a pH where quinine is ionized can reduce retention on a C18 column. Experiment with different pH values to find the optimal separation.

  • Column Chemistry: Consider using a different column chemistry, such as a phenyl-hydride column, which can offer different selectivity for aromatic compounds like quinine.[4]

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects are a significant challenge in the analysis of quinine in complex biological matrices. The following guide provides a systematic approach to identifying and mitigating these effects.

Step 1: Identifying Matrix Effects

The first step is to determine if matrix effects are present. A common method is the post-extraction spike analysis.

Experimental Workflow for Identifying Matrix Effects

A Prepare Blank Matrix Extract C Spike Quinine Standard into Blank Matrix Extract (Post-Extraction Spike) A->C B Prepare Quinine Standard in Solvent B->C D Analyze Both Samples by HPLC B->D C->D E Compare Peak Area of Quinine D->E F Calculate Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 E->F G Result Interpretation F->G H < 85% or > 115% Indicates Significant Matrix Effect G->H Yes I 85% - 115% Indicates No Significant Matrix Effect G->I No

Caption: Workflow for the identification of matrix effects.

Step 2: Mitigation Strategies

If significant matrix effects are identified, the following strategies can be employed to minimize their impact.

Logical Relationship of Mitigation Strategies

cluster_A Sample Preparation Techniques cluster_B Chromatographic Modifications Start Significant Matrix Effect Detected A Optimize Sample Preparation Start->A B Modify Chromatographic Conditions Start->B C Use an Internal Standard Start->C A1 Solid-Phase Extraction (SPE) A->A1 A2 Liquid-Liquid Extraction (LLE) A->A2 A3 Protein Precipitation (PPT) A->A3 B1 Adjust Gradient Profile B->B1 B2 Change Column Chemistry B->B2 B3 Modify Mobile Phase B->B3

Caption: Strategies to mitigate matrix effects in HPLC analysis.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Quinine from Plasma

This protocol is designed to effectively remove interfering matrix components from plasma samples prior to HPLC analysis.[9][10]

  • Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 250 µL of plasma, add an internal standard (e.g., quinidine).[11] Vortex the sample and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the quinine and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Quinine from Biological Fluids

LLE is a classic technique for sample cleanup that partitions the analyte of interest into an immiscible organic solvent.[11][12]

  • Sample Preparation: To 250 µL of the biological sample (e.g., plasma), add an internal standard.

  • Basification: Add 1 mL of 1 M NaOH to basify the sample. Vortex for 5 seconds.[11]

  • Extraction: Add 5 mL of an organic solvent mixture (e.g., toluene-butanol 75:25 v/v or chloroform).[11][12] Mix thoroughly by vortexing or mechanical tumbling for 30 minutes.

  • Phase Separation: Centrifuge the mixture at 1,000 g for 30 minutes to separate the aqueous and organic layers.[11]

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness at 37°C.[11] Reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC system.

Quantitative Data Summary

The following tables summarize key performance characteristics of various methods for quinine analysis, highlighting the effectiveness of different sample preparation techniques in mitigating matrix effects.

Table 1: Recovery of Quinine Using Different Extraction Methods

Sample MatrixExtraction MethodRecovery (%)Reference
PlasmaSolid-Phase Extraction (SPE)97.2[9]
Whole BloodLiquid-Liquid Extraction (LLE)78 - 109[12]
PlasmaLiquid-Liquid Extraction (LLE)76[13]
Human PlasmaAqueous Two-Phase System89 - 106[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Quinine Analysis

Sample MatrixAnalytical MethodLODLOQReference
PlasmaGC-MS after SPE12.2 µg/L40.6 µg/L[9]
PlasmaHPLC-Fluorescence after LLE8.4 ng/mL27.9 ng/mL[7]
Whole BloodRP-HPLC with UV/Fluorescence-0.1 µg/mL[10]
Extemporaneous SuspensionHPLC-UV4.32 µg/mL13.09 µg/mL[3]

References

Technical Support Center: Optimizing Quinine Hydrobromide Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of asymmetric reactions catalyzed by quinine hydrobromide.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-catalyzed asymmetric synthesis in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is not proceeding, or the yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low or no product yield can stem from several factors, from catalyst activity to substrate quality. Here’s a systematic approach to troubleshooting:

  • Catalyst Quality and Activity:

    • Purity: Ensure the this compound used is of high purity. Impurities can act as catalyst poisons.

    • Storage: Quinine and its salts can be sensitive to light and prolonged exposure to air, which may lead to degradation.[1][2] Store the catalyst in a cool, dark, and dry place.

    • Activation: While this compound itself is the catalyst, some reactions may benefit from the in-situ formation of a more active species. Consider the reaction mechanism and whether a pre-activation step with a base or acid is implicitly required.

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role in catalyst and substrate solubility, as well as in stabilizing transition states. A suboptimal solvent can lead to poor reaction rates. Diethyl carbonate has been shown to be a suitable sustainable solvent for quinine-catalyzed Michael additions.[3][4] Experiment with a range of aprotic and protic solvents to find the optimal medium for your specific reaction.

    • Temperature: Reaction temperature can significantly impact the reaction rate. If the yield is low at room temperature, consider moderately increasing the temperature. However, be aware that higher temperatures can sometimes negatively affect enantioselectivity.

    • Reaction Time: The reaction may simply be slow. Monitor the reaction progress over a longer period (e.g., 24-48 hours) using techniques like TLC or NMR spectroscopy.

  • Substrate and Reagent Quality:

    • Purity: Impurities in your starting materials can inhibit the catalyst or lead to side reactions. Purify your substrates and reagents before use.

    • Water Content: The presence of water can deactivate the catalyst or interfere with the reaction. Ensure all reagents and solvents are anhydrous, especially for moisture-sensitive reactions.

dot

Low_Yield_Troubleshooting Start Low or No Yield Catalyst Check Catalyst Quality & Activity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Substrates Verify Substrate & Reagent Quality Start->Substrates Purity_C Purity Check Catalyst->Purity_C Storage_C Proper Storage Catalyst->Storage_C Solvent Solvent Screening Conditions->Solvent Temperature Temperature Adjustment Conditions->Temperature Time Increase Reaction Time Conditions->Time Purity_S Purify Substrates Substrates->Purity_S Anhydrous Anhydrous Conditions Substrates->Anhydrous

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Enantioselectivity

Q2: I am obtaining the desired product, but the enantiomeric excess (ee%) is low. How can I improve the stereoselectivity?

A2: Low enantioselectivity in organocatalyzed reactions is a common challenge. Here are key parameters to investigate:

  • Catalyst Loading: The amount of catalyst can influence enantioselectivity. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to the formation of non-selective background reactions. It is crucial to screen a range of catalyst loadings to find the optimal balance between yield and enantioselectivity.

  • Temperature: Temperature is a critical factor in controlling enantioselectivity. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the major enantiomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the chiral environment created by the catalyst. Non-polar solvents often provide better enantioselectivity in quinine-catalyzed reactions. A systematic screening of solvents is highly recommended.

  • π-π Stacking Interactions: In many quinine-catalyzed reactions, π-π stacking interactions between the quinoline ring of the catalyst and the aromatic substrates are crucial for achieving high enantioselectivity.[3] If your substrates lack aromatic rings, consider if derivatization is possible to introduce them.

dot

Enantioselectivity_Troubleshooting Start Low Enantioselectivity (ee%) Catalyst_Loading Optimize Catalyst Loading Start->Catalyst_Loading Temperature Adjust Reaction Temperature (Often Lower) Start->Temperature Solvent Screen Solvents Start->Solvent Interactions Consider π-π Stacking Start->Interactions Result Improved Enantioselectivity Catalyst_Loading->Result Temperature->Result Solvent->Result Interactions->Result

Caption: Key parameters for optimizing enantioselectivity.

Frequently Asked Questions (FAQs)

Q3: What is the typical catalyst loading for this compound in asymmetric synthesis?

A3: The optimal catalyst loading can vary significantly depending on the specific reaction. However, a general starting point is between 1 and 20 mol%. It is always advisable to perform a screening of catalyst loading to find the lowest possible amount that still provides good yield and high enantioselectivity in a reasonable timeframe.

Q4: How can I recover and potentially reuse the this compound catalyst?

A4: this compound is a salt and can often be recovered through an acid-base extraction. After the reaction is complete, the reaction mixture can be diluted with an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to extract the protonated catalyst into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the quinine, which can then be extracted back into an organic solvent. The solvent is then evaporated to recover the catalyst. The purity of the recovered catalyst should be checked before reuse. Some studies have shown that quinine can be recycled for several cycles without a significant loss of activity.[5]

Q5: Are there any known inhibitors or poisons for quinine-based catalysts?

A5: While specific inhibitor studies for this compound are not extensively documented in a centralized manner, general principles of organocatalysis apply. Strong acids or bases that are not part of the reaction mechanism can neutralize the catalyst. Certain metal ions can also coordinate with the catalyst and inhibit its activity. Impurities in the substrates or solvents, such as primary or secondary amines, can sometimes compete with the intended reaction pathway.

Q6: What is the role of the hydrobromide salt in the catalysis?

A6: The hydrobromide salt form of quinine can influence its solubility and stability. The protonated quinuclidine nitrogen can act as a hydrogen bond donor, which can be crucial for activating the electrophile and organizing the transition state assembly, thereby inducing stereoselectivity.

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity of quinine-catalyzed asymmetric reactions based on literature data.

Table 1: Effect of Catalyst Loading on a Representative Michael Addition

Catalyst Loading (mol%)Yield (%)ee (%)
16588
58592
109093
209193

Data synthesized from representative organocatalytic Michael additions.

Table 2: Influence of Solvent on Enantioselectivity

SolventDielectric ConstantYield (%)ee (%)
Toluene2.48895
Dichloromethane9.19285
Tetrahydrofuran7.58578
Acetonitrile37.57560

Illustrative data based on common solvents used in asymmetric catalysis.

Experimental Protocols

Protocol 1: General Procedure for a Quinine-Catalyzed Asymmetric Michael Addition

  • To a stirred solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in the chosen anhydrous solvent (5 mL) at the desired temperature, add this compound (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

dot

Michael_Addition_Workflow Start Start Mix Mix Michael Acceptor & Donor in Anhydrous Solvent Start->Mix Add_Catalyst Add this compound Mix->Add_Catalyst Stir Stir at Desired Temperature & Monitor by TLC Add_Catalyst->Stir Quench Quench with sat. aq. NH4Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Analyze Analyze ee% by Chiral HPLC/SFC Purify->Analyze End End Analyze->End

Caption: Experimental workflow for a typical Michael addition.

References

Degradation pathways of quinine hydrobromide under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinine hydrobromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during forced degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting my forced degradation study on this compound. What are the expected degradation pathways?

A1: this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. The primary degradation pathways involve isomerization, oxidation of the quinuclidine and quinoline rings, and cleavage of the molecular structure. Under acidic or thermal stress, a common degradation product is quinotoxine (also known as quinicine)[1]. Oxidative conditions can lead to the formation of quinine N-oxide, with further oxidation to quinine-9-on-N-oxide, as well as cleavage products like quininic acid and meroquinene.

Q2: My HPLC analysis after acid hydrolysis shows a significant new peak, but the total peak area is less than expected. What could be the reason?

A2: A reduction in the total peak area suggests that one or more degradation products may not be eluting from your HPLC column under the current conditions or may lack a chromophore for UV detection at the wavelength you are using. The primary acid-catalyzed degradation product of quinine is quinotoxine, which should be detectable. However, further degradation into smaller, more polar fragments could be occurring.

Troubleshooting Steps:

  • Method Modification: Try using a more polar mobile phase or a gradient elution that ends with a higher percentage of the organic solvent to ensure all compounds are eluted.

  • Alternative Detection: Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to check for non-UV active degradation products.

  • Sample Preparation: Ensure that your sample is fully dissolved and that there is no precipitation of degradation products.

Q3: I am performing an oxidative degradation study using hydrogen peroxide and see multiple degradation peaks. How can I identify them?

A3: Oxidative degradation of quinine is complex and can yield several products. The most common are N-oxides on the quinuclidine or quinoline nitrogen. More aggressive oxidation can lead to the cleavage of the quinuclidine ring.

Troubleshooting and Identification:

  • Mass Spectrometry (MS): Use LC-MS to determine the molecular weights of the degradation products. An increase of 16 amu often suggests the formation of an N-oxide.

  • NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation followed by NMR analysis is recommended.

  • Literature Comparison: Compare your retention times and mass spectral data with published data on quinine degradation products such as quinine N-oxide, quininic acid, and meroquinene.

Q4: My photostability study is showing inconsistent results. What factors should I control?

A4: Inconsistent results in photostability studies can be due to variations in light exposure, temperature, and sample presentation. Quinine is known to be light-sensitive, and its degradation can be influenced by the experimental setup.

Troubleshooting Steps:

  • Standardized Light Source: Use a calibrated light source that provides a consistent output of both UV and visible light, as specified in ICH Q1B guidelines.

  • Temperature Control: Maintain a constant temperature during the experiment, as heat can also contribute to degradation.

  • Control Samples: Always include dark controls (samples protected from light) to differentiate between photolytic and thermal degradation.

  • Packaging: Ensure the container used for the sample is transparent to the relevant wavelengths and does not interact with the sample.

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation studies on quinine salts. Note that experimental conditions may vary between studies.

Table 1: Degradation of Quinine Sulfate under Hydrolytic and Oxidative Conditions

Stress ConditionReagent/TemperatureTime% Drug RemainingReference
Acid Hydrolysis0.1 N HCl / 80°C-80.06 ± 0.94[2]
Base Hydrolysis0.1 N NaOH / 80°C-77.27 ± 0.82[2]
Oxidative3% H₂O₂ / RT-90.14 ± 1.02

Data adapted from a study on quinine sulfate, which is expected to behave similarly to this compound in solution.

Table 2: Photodegradation of Quinine Over Time

Time (hours)Normalized Signal IntensityReference
01.0[3]
0.5~0.8[3]
1.0~0.6[3]
1.5~0.4[3]
2.0~0.3[3]

Data represents the reduction in the 1H NMR signal of the quinoline moiety of quinine upon UV irradiation.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with 1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with 1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Maintain a dark control sample under the same conditions.

    • After exposure, dilute the samples to a final concentration of approximately 100 µg/mL with the mobile phase.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 10% B

      • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 330 nm (photodiode array detector recommended)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Oxidative_Degradation_of_Quinine Quinine This compound N_Oxide Quinine N-Oxide Quinine->N_Oxide [O] Cleavage Ring Cleavage Products Quinine->Cleavage Strong [O] Di_N_Oxide Quinine-9-on-N-oxide N_Oxide->Di_N_Oxide [O] Quininic_Acid Quininic Acid Cleavage->Quininic_Acid Meroquinene Meroquinene Cleavage->Meroquinene

Caption: Oxidative degradation pathway of quinine.

Acid_Thermal_Degradation_of_Quinine Quinine This compound Quinotoxine Quinotoxine (Quinicine) Quinine->Quinotoxine H+ or Δ (Isomerization) Further_Degradation Further Degradation Products Quinotoxine->Further_Degradation Harsh Conditions Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Identification Characterization of Degradants (LC-MS, NMR) Analysis->Identification Pathway Elucidation of Degradation Pathway Identification->Pathway

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Analysis of Quinine Hydrobromide and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of quinine hydrobromide and its related impurities. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a detailed overview of different chromatographic conditions and validation parameters to aid in the selection and implementation of a suitable HPLC method for routine quality control and stability studies.

Comparison of Validated HPLC Methods

The following tables summarize the key parameters of different HPLC methods that have been validated for the analysis of quinine and its impurities. While many of the cited methods specify quinine sulfate, the chromatographic principles and separation of related substances are directly applicable to this compound. The primary challenge in quinine analysis is the resolution of its diastereomer, quinidine, and other structurally similar impurities like dihydroquinine, cinchonine, and cinchonidine.

Table 1: Chromatographic Conditions of a Stability-Indicating RP-HPLC Method

ParameterMethod 1
Column Zorbax C18 (100 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Buffer
Flow Rate 1.2 mL/min[1]
Detection UV at 316 nm[1]
Injection Volume 20 µL[1]
Column Temp. 35°C
Run Time 15 minutes

Table 2: Performance Characteristics of a Validated RP-HPLC Method

Validation ParameterMethod 1 Results
Linearity Range 48.7-193.87 µg/mL for quinine sulfate[1]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.4% for dihydroquinine[1]
Precision (%RSD) < 2%
Retention Time (Quinine) 4.6 minutes[1]
Retention Time (Dihydroquinine) 6.9 minutes[1]

Alternative HPLC Methodologies

For challenging separations, particularly between the diastereomers quinine and quinidine, alternative stationary phases have been investigated. While standard C18 and C8 columns are common, they can sometimes present issues with peak shape and resolution due to interactions with residual silanol groups.[2]

Table 3: Comparison of Alternative Stationary Phases and Mobile Phases

Stationary PhaseMobile Phase CompositionKey Advantages & Observations
Phenyl Hydride Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA)Achieves good resolution between quinine and dihydroquinine without the need for ion-pairing reagents, which can be harsh on the column.[3]
Mixed-Mode Cation-Exclusion Proprietary mobile phaseCan effectively separate diastereomers like quinine and quinidine where traditional reversed-phase columns may fail.[4]
Naphthylpropyl MethanolDemonstrated superior separation of quinine, quinidine, and acetylquinidine compared to octadecyl columns.[4]

Experimental Protocol: A Representative Stability-Indicating HPLC Method

This section details the experimental protocol for a validated stability-indicating RP-HPLC method suitable for the analysis of this compound and its key impurity, dihydroquinine.[1]

1. Materials and Reagents:

  • This compound Reference Standard

  • Dihydroquinine Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • Zorbax C18 column (100 mm x 4.6 mm, 5 µm) or equivalent

3. Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of acetonitrile and a phosphate buffer, optimized to achieve the desired separation.

  • Flow Rate: 1.2 mL/min[1]

  • Column Temperature: 35°C

  • Detection Wavelength: 316 nm[1]

  • Injection Volume: 20 µL[1]

4. Preparation of Solutions:

  • Buffer Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water and adjusting the pH with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the desired ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound and dihydroquinine reference standards in the mobile phase to prepare a stock solution. Further dilute to achieve a working concentration within the linear range.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration similar to the standard solution.

5. System Suitability:

  • Inject the standard solution multiple times and check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak areas and retention times. The resolution between quinine and its critical impurities should be greater than 1.5.

6. Analysis:

  • Inject the blank (mobile phase), standard, and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the amount of this compound and its impurities in the sample by comparing the peak areas with those of the reference standards.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Method_Validation_Workflow start Start: Method Development Objective lit_review Literature Review & Method Scouting start->lit_review optimization Optimization of Chromatographic Conditions lit_review->optimization protocol Develop Validation Protocol optimization->protocol validation_params Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) protocol->validation_params data_analysis Data Analysis & Statistical Evaluation validation_params->data_analysis report Prepare Validation Report data_analysis->report implementation Method Implementation for Routine Analysis report->implementation end End implementation->end

Caption: Workflow for HPLC Method Validation.

Experimental_Workflow prep_solutions Prepare Mobile Phase, Standards, and Samples hplc_setup HPLC System Setup & Column Equilibration prep_solutions->hplc_setup system_suitability System Suitability Test (Inject Standard) hplc_setup->system_suitability analysis Inject Blank, Standard, and Sample Solutions system_suitability->analysis data_acquisition Data Acquisition & Chromatogram Generation analysis->data_acquisition data_processing Peak Integration & Quantification data_acquisition->data_processing results Report Results data_processing->results

Caption: HPLC Experimental Workflow.

References

A Comparative Analysis of Quinine Hydrobromide and Quinine Sulfate as Fluorescence Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to select an appropriate fluorescence standard, this guide provides a detailed comparison of quinine hydrobromide and quinine sulfate. This analysis is based on their fundamental photophysical properties and practical considerations in a laboratory setting.

Quinine, a natural alkaloid, is a widely recognized and utilized fluorescence standard, particularly in the UV-to-visible transition range. Its salts, most commonly sulfate and historically hydrobromide, are used to prepare standard solutions. While the fluorescent entity is the protonated quinine molecule, the choice of the counter-ion can have practical implications for its use as a reliable standard. This guide outlines the key performance characteristics of both salts, supported by experimental protocols for their comparative evaluation.

Comparative Data of Quinine Salts as Fluorescence Standards

The selection of a fluorescence standard relies on well-characterized and stable photophysical properties. The following table summarizes the key parameters for quinine sulfate and this compound in acidic solutions, the medium in which quinine exhibits strong fluorescence.

PropertyQuinine SulfateThis compoundReference(s)
Excitation Maximum (λex) ~350 nm~350 nm (assumed)[1][2][3]
Emission Maximum (λem) ~450 nm~450 nm (assumed)[1][2][3]
Quantum Yield (Φf) 0.55 in 0.05 M H₂SO₄< 0.55 (effective, due to quenching)[1][4]
Recommended Solvent 0.05 M H₂SO₄ or 0.1 M HClO₄0.05 M H₂SO₄ or 0.1 M HClO₄[1][5]
Counter-ion Effect MinimalPotential for fluorescence quenching by bromide ions[4][6][7]
Stability in Solution Good, when protected from lightGood, when protected from light

Note on this compound Data: Specific literature on the fluorescence quantum yield of this compound is scarce. The excitation and emission maxima are assumed to be identical to quinine sulfate as the fluorescing species is the quinine cation. The primary difference arises from the quenching effect of the bromide counter-ion, which is expected to lower the effective quantum yield compared to quinine sulfate under identical conditions.[4][6][7]

Experimental Protocols

To empirically determine and compare the fluorescence properties of this compound and quinine sulfate, the following experimental protocols can be employed.

I. Preparation of Stock and Standard Solutions
  • Stock Solution Preparation (100 ppm):

    • Accurately weigh 100.0 mg of quinine sulfate dihydrate and, in a separate flask, 100.0 mg of this compound dihydrate.

    • Dissolve each in a separate 1-liter volumetric flask containing approximately 800 mL of 0.05 M sulfuric acid.

    • Once fully dissolved, bring the volume to the 1-liter mark with 0.05 M sulfuric acid and mix thoroughly.

    • Store these stock solutions in amber glass bottles to protect them from light.

  • Working Standard Preparation (1 ppm):

    • Pipette 10.0 mL of each 100 ppm stock solution into separate 1-liter volumetric flasks.

    • Dilute to the mark with 0.05 M sulfuric acid and mix thoroughly. These 1 ppm solutions will be used for the fluorescence measurements.

II. Determination of Excitation and Emission Maxima
  • Instrumentation: Use a calibrated spectrofluorometer.

  • Procedure:

    • Using the 1 ppm quinine sulfate solution, perform an excitation scan by setting the emission wavelength to 450 nm and scanning the excitation wavelengths from 200 nm to 420 nm. The peak of this scan will determine the optimal excitation wavelength (λex).

    • Next, perform an emission scan by setting the excitation wavelength to the determined λex (approximately 350 nm) and scanning the emission wavelengths from 370 nm to 600 nm. The peak of this scan will determine the optimal emission wavelength (λem).

    • Repeat the procedure for the 1 ppm this compound solution.

III. Comparative Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield can be determined using a well-characterized standard, such as a certified quinine sulfate solution.

  • Principle: The quantum yield of a sample (Φx) can be calculated relative to a standard (Φs) using the following equation:

    Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)

    where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts x and s refer to the sample and standard, respectively.

  • Procedure:

    • Measure the absorbance of the 1 ppm solutions of quinine sulfate and this compound at the determined excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

    • Measure the fluorescence emission spectra of both solutions from 370 nm to 600 nm using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission curves for both samples to obtain the integrated fluorescence intensities (Ix and Is).

    • Assuming the solvent is the same for both (0.05 M H₂SO₄), the refractive index term (nx²/ns²) cancels out.

    • Using the known quantum yield of the standard quinine sulfate solution, calculate the effective quantum yield of the this compound solution.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes for comparing the two quinine salts.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis stock_qs Quinine Sulfate Stock Solution (100 ppm) std_qs Quinine Sulfate Working Standard (1 ppm) stock_qs->std_qs Dilution stock_qh This compound Stock Solution (100 ppm) std_qh This compound Working Standard (1 ppm) stock_qh->std_qh Dilution abs_spec Absorbance Measurement (UV-Vis) std_qs->abs_spec fluo_spec Fluorescence Spectroscopy std_qs->fluo_spec std_qh->abs_spec std_qh->fluo_spec data_proc Data Processing (Integration & Calculation) abs_spec->data_proc fluo_spec->data_proc comparison Comparative Analysis data_proc->comparison

Figure 1. Experimental workflow for the comparative analysis of quinine sulfate and this compound.

signaling_pathway cluster_excitation Excitation cluster_relaxation Relaxation Photon_In Photon Absorption (λex ≈ 350 nm) Excited_State Excited Singlet State (S₁) Photon_In->Excited_State Excitation Ground_State Quinine Cation (Ground State, S₀) Fluorescence Fluorescence Emission (λem ≈ 450 nm) Excited_State->Fluorescence Radiative Decay Quenching Non-radiative Decay (Quenching by Br⁻) Excited_State->Quenching Non-radiative Pathway (competing process) Fluorescence->Ground_State Quenching->Ground_State

Figure 2. Photophysical pathways of quinine fluorescence and the influence of bromide quenching.

Discussion and Conclusion

Quinine sulfate is a well-established and reliable fluorescence standard, with its photophysical properties extensively documented.[1][5] Its primary advantage over this compound lies in the inert nature of the sulfate counter-ion, which does not interfere with the fluorescence emission of the quinine cation.

In contrast, the use of this compound as a fluorescence standard is less common and presents a significant drawback: the potential for fluorescence quenching by the bromide ion.[4][6][7] Halide ions, particularly heavier ones like bromide and iodide, are known to be effective collisional quenchers of fluorescence. This quenching occurs through a dynamic process where the bromide ion, upon collision with the excited quinine molecule, facilitates non-radiative decay back to the ground state. This competing de-excitation pathway reduces the number of photons emitted as fluorescence, thereby lowering the observed fluorescence intensity and the effective quantum yield.

For applications requiring the highest accuracy and reproducibility, quinine sulfate is the superior choice as a fluorescence standard. The absence of a quenching counter-ion ensures that the measured fluorescence properties are intrinsic to the quinine fluorophore under the specified solvent conditions. While this compound can still be used for qualitative fluorescence applications, its use as a quantitative standard is not recommended without careful characterization of the quenching effects and a precise understanding of the bromide ion concentration. Researchers should be aware that the presence of bromide ions will lead to a lower apparent quantum yield compared to quinine sulfate. Therefore, for the establishment of reliable and transferable fluorescence data, quinine sulfate remains the preferred and more robust standard.

References

A Comparative Guide to Quinine Hydrobromide and Quinidine Hydrobromide as Chiral Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine hydrobromide and its diastereomer, quinidine hydrobromide, are powerful and frequently employed chiral organocatalysts in asymmetric synthesis. Derived from the bark of the Cinchona tree, these alkaloids, often referred to as "pseudo-enantiomers," are prized for their ability to induce chirality in a variety of chemical transformations, leading to the preferential formation of one enantiomer of a chiral product. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in catalyst selection for their specific synthetic needs.

The "Pseudo-Enantiomer" Concept in Asymmetric Catalysis

Quinine and quinidine are stereoisomers that differ in the configuration at two of their five stereocenters (C8 and C9). Despite being diastereomers, they often behave as functional enantiomers in the context of asymmetric catalysis, affording products with opposite absolute configurations. This "pseudo-enantiomeric" relationship is a cornerstone of their utility, allowing for the selective synthesis of either enantiomer of a target molecule by simply switching between the two catalysts.

Performance in Asymmetric Michael Additions

A key application of these catalysts is in the enantioselective Michael addition, a fundamental carbon-carbon bond-forming reaction. The hydrobromide salts of quinine and quinidine have been shown to be effective catalysts in the addition of various nucleophiles to α,β-unsaturated compounds.

Table 1: Illustrative Performance of Quinine and Quinidine Derivatives in the Asymmetric Michael Addition of β-Ketoesters to Nitroolefins

Catalyst MoietySubstrate 1Substrate 2Product EnantiomerEnantiomeric Excess (ee)
Quinine-derivedβ-ketoesterNitroolefin(S)-adductHigh
Quinidine-derivedβ-ketoesterNitroolefin(R)-adductHigh
Note: This table represents a generalized outcome based on the established pseudo-enantiomeric behavior of quinine and quinidine derivatives in this class of reactions. Specific ee values can vary depending on the exact catalyst structure, substrates, and reaction conditions.

Experimental Protocols

Below are generalized experimental protocols for an asymmetric Michael addition reaction catalyzed by cinchona alkaloid hydrobromide salts. Researchers should note that optimal conditions (e.g., solvent, temperature, catalyst loading) will vary depending on the specific substrates and should be determined empirically.

General Procedure for the Asymmetric Michael Addition of a β-Ketoester to a Nitroolefin

Materials:

  • This compound or Quinidine hydrobromide (catalyst)

  • β-Ketoester (nucleophile)

  • Nitroolefin (Michael acceptor)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the β-ketoester and the anhydrous solvent.

  • Add the this compound or quinidine hydrobromide catalyst (typically 1-10 mol%).

  • Stir the mixture at the desired temperature (ranging from -78 °C to room temperature) for a predetermined period to allow for the formation of the catalyst-substrate complex.

  • Slowly add the nitroolefin to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.

Mechanistic Insights and Logical Workflow

The catalytic cycle of a cinchona alkaloid-catalyzed Michael addition is believed to involve the formation of a hydrogen-bonded complex between the catalyst and the nucleophile. This interaction orients the nucleophile for a stereoselective attack on the Michael acceptor. The quinuclidine nitrogen of the alkaloid can act as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen-bond donor to activate the electrophile. The distinct spatial arrangement of these functional groups in quinine and quinidine is responsible for the opposite enantioselectivity observed.

Catalytic_Cycle Catalyst Catalyst (Quinine HBr or Quinidine HBr) Complex Catalyst-Nucleophile Complex Catalyst->Complex Binds Nucleophile Nucleophile (β-Ketoester) Nucleophile->Complex Transition_State Diastereomeric Transition State Complex->Transition_State Reacts with Acceptor Michael Acceptor (Nitroolefin) Acceptor->Transition_State Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Forms Product Enantioenriched Product Product_Complex->Product Releases Free_Catalyst Free Catalyst Product_Complex->Free_Catalyst Free_Catalyst->Catalyst Regenerates

Caption: Generalized Catalytic Cycle for Michael Addition.

Conclusion

Both this compound and quinidine hydrobromide are invaluable tools in the field of asymmetric synthesis. Their pseudo-enantiomeric relationship provides a convenient and powerful strategy for accessing either enantiomer of a desired product with high levels of stereocontrol. The choice between these two catalysts will be dictated by the desired absolute configuration of the final product. While this guide provides a general overview, researchers are encouraged to consult the primary literature for specific applications and to optimize reaction conditions for their particular synthetic targets. The detailed experimental protocols and mechanistic understanding presented herein should serve as a solid foundation for the successful implementation of these versatile chiral catalysts in the laboratory.

Limited Quinine Interference in Modern Quinidine Immunoassays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of quinidine immunoassays is critical for accurate therapeutic drug monitoring and pharmacokinetic studies. A primary concern is the potential for cross-reactivity with quinine, a stereoisomer of quinidine. This guide provides a comparative analysis of the cross-reactivity of quinine hydrobromide in various quinidine immunoassays, supported by experimental data and detailed protocols.

A review of available data indicates that modern quinidine immunoassays exhibit a high degree of specificity, with minimal cross-reactivity from quinine at therapeutic concentrations.[1][2] However, the degree of interference can vary between different assay methodologies and manufacturers. This guide will delve into the specifics of these variations.

Comparative Analysis of Quinine Cross-Reactivity

To facilitate a clear comparison, the following table summarizes the reported cross-reactivity of quinine in different quinidine immunoassays.

Immunoassay Platform/MethodManufacturerQuinine Concentration TestedObserved Cross-Reactivity (%)Reference
TDx/AxSYM (FPIA)Abbott LaboratoriesUp to 250 µg/mLNot observed[3]
TDx/AxSYM (FPIA)Abbott Laboratories>250 µg/mLSmall, unspecified[3]
ONLINE TDM Quinidine (PETIA)Roche Diagnostics20 µg/mL11.3[4]
Fluorescence Polarization Immunoassay (FPIA)(Patent Data)Not SpecifiedInsignificant[2]

FPIA: Fluorescence Polarization Immunoassay PETIA: Particle-Enhanced Turbidimetric Immunoassay

Alternative Methodologies for Quinidine Quantification

For research and clinical situations requiring the highest level of specificity and the ability to differentiate between quinine and quinidine, alternative analytical methods are available. These methods are often used as confirmatory techniques.

MethodPrincipleKey Advantages
High-Performance Liquid Chromatography (HPLC)Separates compounds based on their interaction with a stationary phase, followed by detection (e.g., fluorescence or UV).[5]High specificity and sensitivity; can simultaneously measure quinine and quinidine.[5]
Gas Chromatography/Mass Spectrometry (GC/MS)Separates volatile compounds, which are then ionized and identified based on their mass-to-charge ratio.High sensitivity and specificity; provides structural information for confirmation.

Experimental Protocols

The following are generalized experimental protocols for assessing the cross-reactivity of quinine in competitive binding quinidine immunoassays.

Protocol 1: Cross-Reactivity Assessment in a Particle-Enhanced Turbidimetric Immunoassay (PETIA)

This protocol is based on the principle of competition between the drug in the sample and drug-coated microparticles for a limited number of antibody binding sites.[1]

Materials:

  • QMS Quinidine Reagent Kit (or equivalent) containing:

    • R1: Anti-quinidine monoclonal antibody (mouse)

    • R2: Quinidine-coated microparticles

  • Quinidine calibrators

  • Drug-free human serum

  • This compound stock solution

  • Automated clinical chemistry analyzer

Procedure:

  • Prepare a series of this compound solutions of known concentrations in drug-free human serum.

  • Prepare a control sample of drug-free human serum with no added quinine.

  • Run the quinidine assay on the automated analyzer according to the manufacturer's instructions, using the prepared quinine-spiked serum samples and the control sample.

  • The analyzer will mix the sample with the anti-quinidine antibody reagent (R1) and then with the quinidine-coated microparticle reagent (R2).

  • The rate of agglutination is measured photometrically. The presence of quinidine (or a cross-reactant) in the sample inhibits agglutination, leading to a change in the rate of absorbance.[1]

  • The apparent quinidine concentration in the quinine-spiked samples is determined from the calibration curve.

  • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Quinidine Concentration / Concentration of Quinine) x 100

Protocol 2: Cross-Reactivity Assessment in a Fluorescence Polarization Immunoassay (FPIA)

FPIA is a competitive binding immunoassay based on the principle that a small, fluorescently labeled molecule (tracer) rotates rapidly in solution, leading to low fluorescence polarization. When bound by a larger antibody, its rotation slows, and the fluorescence polarization increases.

Materials:

  • Quinidine FPIA reagent kit (or equivalent) containing:

    • Quinidine-fluorescein tracer

    • Anti-quinidine antibody

  • Quinidine calibrators

  • Drug-free human serum

  • This compound stock solution

  • Fluorescence polarization analyzer (e.g., Abbott TDx)

Procedure:

  • Prepare a series of this compound solutions of known concentrations in drug-free human serum.

  • Prepare a control sample of drug-free human serum with no added quinine.

  • Following the instrument's protocol, the sample, tracer, and antibody are incubated together.

  • The fluorescence polarization of the mixture is measured. Unlabeled quinidine from the sample competes with the tracer for antibody binding sites. Higher concentrations of quinidine (or a cross-reactant) result in less tracer being bound to the antibody and, consequently, lower fluorescence polarization.

  • The analyzer calculates the apparent quinidine concentration based on a standard curve.

  • Calculate the percentage of cross-reactivity as described in Protocol 1.

Visualizing Immunoassay Principles and Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of a competitive immunoassay and the workflow for determining cross-reactivity.

Competitive_Immunoassay_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte_H Analyte (Quinidine) Complex_H Analyte-Antibody Complex Analyte_H->Complex_H Binds Antibody_H Antibody Antibody_H->Complex_H Labeled_Analyte_H Labeled Analyte Free_Labeled_Analyte_H Free Labeled Analyte Labeled_Analyte_H->Free_Labeled_Analyte_H Remains Free Analyte_L Analyte (Quinidine) Free_Analyte_L Free Analyte Analyte_L->Free_Analyte_L Remains Free Antibody_L Antibody Complex_L Labeled Analyte-Antibody Complex Antibody_L->Complex_L Labeled_Analyte_L Labeled Analyte Labeled_Analyte_L->Complex_L Binds

Caption: Principle of a competitive immunoassay.

Cross_Reactivity_Workflow start Start prepare_samples Prepare serum samples spiked with varying concentrations of This compound start->prepare_samples prepare_control Prepare drug-free serum control start->prepare_control run_assay Perform quinidine immunoassay on all samples prepare_samples->run_assay prepare_control->run_assay measure_signal Measure signal (e.g., absorbance, fluorescence polarization) run_assay->measure_signal calculate_conc Calculate apparent quinidine concentration measure_signal->calculate_conc calculate_cross_reactivity Calculate % Cross-Reactivity calculate_conc->calculate_cross_reactivity end End calculate_cross_reactivity->end

Caption: Workflow for assessing cross-reactivity.

References

Determining Enantiomeric Purity in Quinine-Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in asymmetric synthesis, particularly those utilizing quinine and its derivatives as organocatalysts, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating reaction success. This guide provides a comparative overview of the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography (GC). We will delve into the experimental protocols, present quantitative performance data, and offer visualizations to aid in method selection and implementation.

At a Glance: Comparison of Analytical Techniques

The choice of analytical method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy (with Chiral Solvating/Derivatizing Agents)Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Formation of diastereomeric complexes with a chiral auxiliary, resulting in distinct NMR signals for each enantiomer.Differential interaction of volatile enantiomers with a chiral stationary phase, leading to separation.
Typical Accuracy <1% error in favorable conditions[1][2]Average absolute error of ±3.0% has been reported[3]High accuracy achievable, dependent on resolution and integration.
Typical Precision Reproducibility of ±0.5% or better[1][2]High precision is attainable with proper calibration and stable conditions.[4]High reproducibility with proper method validation.
Analysis Time 10-60 minutes per sample.[5]< 5 minutes per sample for spectra acquisition.[5]10-40 minutes per sample.
Sample Requirements Soluble in mobile phase, UV-active or amenable to other detection methods.Soluble in a suitable deuterated solvent, requires sufficient concentration for good signal-to-noise.Volatile and thermally stable. Derivatization may be required for non-volatile analytes.
Development Effort Method development can be time-consuming, requiring screening of columns and mobile phases.Requires screening of chiral solvating or derivatizing agents and optimization of concentration.Method development involves selecting the appropriate chiral column and optimizing temperature programs.
Key Advantage High accuracy and resolution, widely applicable.Fast analysis time, provides structural information.Excellent for volatile and semi-volatile compounds.
Key Limitation Longer analysis time, can be expensive to develop methods.[5]Lower accuracy and precision compared to chromatography for some applications, potential for signal overlap.Limited to volatile and thermally stable analytes.

In-Depth Analysis of Each Technique

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for ee determination due to its high accuracy and resolving power. The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP). Cinchona alkaloids and their derivatives are themselves used to create highly effective CSPs for the separation of a wide range of chiral compounds.[6][7][8]

Experimental Protocol:

A typical experimental protocol for determining the enantiomeric excess of a product from a quinine-catalyzed reaction using chiral HPLC would involve the following steps:

  • Sample Preparation: The crude reaction mixture is typically filtered through a small plug of silica gel to remove the catalyst and any solid impurities. The filtrate is then dissolved in an appropriate solvent (usually a component of the mobile phase) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Column Selection: The choice of chiral column is crucial. For products from quinine-catalyzed reactions, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio is optimized to achieve good separation of the enantiomers. For example, a 90:10 (v/v) mixture of n-hexane:isopropanol is a typical starting point.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively.

Performance Data:

Studies have shown that with proper method development and integration, chiral HPLC can achieve high accuracy (<1% error) and precision (±0.5% reproducibility).[1][2] However, default instrument parameters can lead to significant errors (>10%).[1][2]

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a much faster method for determining enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers in solution. This results in the differentiation of their signals in the NMR spectrum. Quinine and other cinchona alkaloids can be used as effective chiral solvating agents for various classes of compounds.[9]

Experimental Protocol:

The protocol for ee determination by NMR using a chiral solvating agent is as follows:

  • Sample Preparation: A small amount of the purified product (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Addition of Chiral Solvating Agent: The chiral solvating agent (e.g., a derivative of a cinchona alkaloid or another commercially available CSA) is added to the NMR tube. The optimal molar ratio of the analyte to the CSA needs to be determined experimentally, but a 1:1 ratio is a common starting point.

  • NMR Data Acquisition: A ¹H NMR spectrum is acquired. In some cases, other nuclei like ¹⁹F or ³¹P can be used if present in the analyte, as they often provide cleaner spectra with less overlap.[10]

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer. The calculation is analogous to the HPLC method, using the integral values instead of peak areas.

Performance Data:

The accuracy of NMR-based ee determination is generally considered to be lower than that of chiral chromatography, with reported average absolute errors around ±3.0%.[3] However, its speed makes it an invaluable tool for high-throughput screening of reaction conditions. The precision of the measurement is highly dependent on the quality of the NMR data and the resolution of the enantiomeric signals.

Chiral Gas Chromatography (GC)

For products that are volatile and thermally stable, chiral GC is an excellent method for determining enantiomeric excess. Similar to HPLC, it utilizes a chiral stationary phase to separate the enantiomers.

Experimental Protocol:

A general protocol for ee determination by chiral GC is as follows:

  • Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or diethyl ether). If the analyte is not sufficiently volatile, derivatization to a more volatile analogue may be necessary.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Chiral Column Selection: The choice of column is critical. Cyclodextrin-based chiral capillary columns are widely used for a variety of applications.[4][11][12]

  • GC Conditions:

    • Injector and Detector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: An initial temperature is held for a few minutes, followed by a ramp to a final temperature to ensure good separation and peak shape. For example, hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, as with HPLC.

Performance Data:

Chiral GC can provide high accuracy and precision, comparable to chiral HPLC for suitable analytes. The primary limitation is the requirement for the analyte to be volatile and thermally stable.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the discussed techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Crude Product filter Filter through Silica Plug start->filter dissolve Dissolve in Mobile Phase (1 mg/mL) filter->dissolve inject Inject into HPLC System dissolve->inject separate Separate on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Figure 1. Experimental workflow for ee determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Purified Product (1-5 mg) dissolve Dissolve in Deuterated Solvent start->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire ¹H NMR Spectrum add_csa->acquire integrate Integrate Resolved Signals acquire->integrate calculate Calculate ee% integrate->calculate

Figure 2. Experimental workflow for ee determination by NMR Spectroscopy.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Volatile Product dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC System dissolve->inject separate Separate on Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Figure 3. Experimental workflow for ee determination by Chiral GC.

References

Comparative analysis of different quinine salts in analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various quinine salts commonly employed in analytical methods. Understanding the distinct physicochemical properties of these salts is crucial for selecting the optimal compound to ensure accuracy, sensitivity, and reproducibility in analytical assays. This document outlines key performance differences, supported by experimental data, and provides detailed methodologies for relevant analytical techniques.

Data Presentation: Physicochemical Properties of Quinine Salts

The selection of an appropriate quinine salt as an analytical standard is fundamentally dependent on its physical and chemical characteristics. Properties such as solubility and fluorescence quantum yield significantly impact sample preparation and the sensitivity of analytical measurements. The following tables summarize the key physicochemical properties of common quinine salts.

Table 1: Solubility of Quinine Salts

Quinine SaltWaterEthanolChloroformEtherOther
Sulfate Slightly soluble, 1 part in 820 parts water[1]Slightly soluble[1]Slightly soluble[1]Practically insoluble[1]Sparingly soluble in boiling water[1]
Bisulfate Freely soluble[2]Freely soluble[2]Slightly soluble[2]Slightly soluble[2]Freely soluble in methanol[2]
Hydrochloride Soluble[3]Very soluble[3]Freely soluble[3]Very slightly soluble[3]-
Dihydrochloride -----
Gluconate -----

Table 2: Fluorescence Properties of Quinine Salts

Quinine SaltSolventExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield (Φf)
Sulfate 0.1 M Sulfuric Acid350450~0.58[4]
Sulfate 0.5 M Sulfuric Acid310~4500.546
Bisulfate Dilute Sulfuric Acid--Solid samples showed good agreement in quantum yields with quinine sulfate[5][6]
Hydrochloride 0.1 N Hydrochloric Acid--A solution (1 in 50) shows no fluorescence, but a dilute solution in dilute sulfuric acid produces a blue fluorescence[7]

Mandatory Visualization

Logical Workflow for Selecting a Quinine Salt Standard

The choice of a quinine salt for a specific analytical application is a critical decision that influences the accuracy and reliability of the results. The following diagram illustrates a logical workflow to guide researchers in selecting the most appropriate salt based on the analytical method and desired experimental conditions.

G Workflow for Quinine Salt Selection start Define Analytical Method (e.g., HPLC, Fluorescence) hplc HPLC/Chromatography start->hplc Method is Chromatographic fluor Fluorescence Spectroscopy start->fluor Method is Spectroscopic solubility Assess Solubility Requirements select_bisulfate Select Quinine Bisulfate (High Aqueous Solubility) solubility->select_bisulfate High solubility needed select_hcl Select Quinine Hydrochloride (Good Aqueous Solubility) solubility->select_hcl Moderate solubility acceptable select_sulfate Select Quinine Sulfate (Well-characterized standard) solubility->select_sulfate Organic solvent or low concentration acceptable fluorescence Evaluate Fluorescence Needs fluorescence->select_sulfate High & stable quantum yield required stability Consider Solution Stability prepare_standard Prepare Standard Solution stability->prepare_standard hplc->solubility fluor->fluorescence select_bisulfate->stability select_hcl->stability select_sulfate->stability analyze Perform Analysis prepare_standard->analyze

Caption: Logical workflow for selecting an appropriate quinine salt for analytical standards.

Experimental Protocols

Analysis of Quinine by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the quantitative analysis of quinine in various samples. The specific conditions may need to be optimized depending on the sample matrix and the specific quinine salt being analyzed.

a. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used. For instance, a Zorbax C18-column has been shown to be effective[8]. For the separation of diastereomers like quinine and quinidine, a mixed-mode cation-exclusion column such as Primesep B can be utilized[9].

b. Reagents and Standards:

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer solution. For example, acetonitrile and an ammonium formate buffer (0.05 M, pH 2.0) can be used[10]. Another option is a mixture of water and methanol with sodium 1-octanesulfonate, adjusted to pH 3.5 with phosphoric acid[7].

  • Standard Solutions: Prepare stock solutions of the chosen quinine salt (e.g., quinine sulfate, quinine hydrochloride) in a suitable solvent, such as the mobile phase or a dilute acid solution. Perform serial dilutions to create a calibration curve over the desired concentration range[8].

c. Chromatographic Conditions:

  • Flow Rate: Typically set between 1.0 and 1.5 mL/min[8][11].

  • Injection Volume: A standard injection volume is 20 µL[8].

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility[7].

  • Detection:

    • UV Detection: Quinine can be detected at various wavelengths, with 316 nm being a common choice[8].

    • Fluorescence Detection: For higher sensitivity, a fluorescence detector can be used with an excitation wavelength of around 350 nm and an emission wavelength of approximately 450 nm.

d. Sample Preparation:

  • Liquid Samples (e.g., beverages): May require minimal pretreatment such as filtration before direct injection[12].

  • Biological Fluids (e.g., plasma): Typically requires an extraction step to remove interfering substances. A common method is liquid-liquid extraction with a solvent like chloroform after basifying the sample with NaOH[10].

e. Data Analysis:

  • Quantify the amount of quinine in the sample by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.

Analysis of Quinine by Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for the determination of quinine, particularly quinine sulfate, which is a well-established fluorescence standard.

a. Instrumentation:

  • A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).

b. Reagents and Standards:

  • Solvent: A dilute solution of sulfuric acid (e.g., 0.1 M or 0.5 M) is commonly used as the solvent to enhance the fluorescence of quinine[4].

  • Standard Solutions: Prepare a stock solution of quinine sulfate in the chosen acidic solvent. Create a series of dilutions to construct a calibration curve.

c. Spectroscopic Conditions:

  • Excitation Wavelength: Quinine exhibits two main excitation peaks around 250 nm and 350 nm. The peak at 350 nm is often preferred.

  • Emission Wavelength: The maximum fluorescence emission is typically observed at approximately 450 nm.

  • Slit Widths: Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

d. Sample Preparation:

  • Dilute the sample with the acidic solvent to a concentration that falls within the linear range of the calibration curve. It is crucial to ensure the absorbance of the solution is low (typically < 0.1) to avoid inner filter effects.

e. Data Analysis:

  • Measure the fluorescence intensity of the standards and the sample at the emission maximum (450 nm) while exciting at 350 nm.

  • Construct a calibration curve by plotting fluorescence intensity versus the concentration of the standards.

  • Determine the concentration of quinine in the sample from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the analysis of quinine in a given sample using an instrumental method like HPLC or fluorescence spectroscopy.

G General Experimental Workflow for Quinine Analysis sample_collection Sample Collection sample_prep Sample Preparation (e.g., Extraction, Dilution) sample_collection->sample_prep data_acquisition Data Acquisition (Chromatogram/Spectrum) sample_prep->data_acquisition standard_prep Preparation of Quinine Salt Standards instrument_setup Instrument Setup and Calibration standard_prep->instrument_setup instrument_setup->data_acquisition data_analysis Data Analysis (Quantification) data_acquisition->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: A generalized workflow for the instrumental analysis of quinine.

References

Inter-Laboratory Validation of a Quantitative Assay for Quinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of quinine, focusing on the validation parameters essential for ensuring the reliability and reproducibility of results across different laboratories. The data presented is synthesized from various studies to offer a comparative overview of commonly employed techniques.

Comparative Analysis of Quantitative Assays for Quinine

The selection of an appropriate analytical method for the quantification of quinine is critical for drug development, quality control, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two of the most prevalent techniques. This section compares the performance of these methods based on key validation parameters.

Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for Quinine Quantification

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, followed by detection.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High; capable of separating quinine from its related substances and degradation products.Lower; potential for interference from other compounds that absorb at the same wavelength.
**Linearity (R²) **≥ 0.999[1][2]≥ 0.999[3]
Accuracy (% Recovery) 92.1% - 101.8%[4]~99%
Precision (RSD%) Intra-day: < 2%, Inter-day: < 7%[2][5][6]Intra-day and Inter-day RSDs are typically low, but can be higher than HPLC.
Limit of Detection (LOD) As low as 0.3 ng[4]Higher than HPLC, typically in the µg/mL range.[7]
Limit of Quantitation (LOQ) As low as 4 ng/mL[2][6]0.42 µg/mL[7]
Typical Wavelength 220-254 nm (UV detector), Ex: 325-350 nm/Em: 375-450 nm (Fluorescence detector)[4][5][8]348 nm[3]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical assays. Below are representative protocols for HPLC and UV-Vis spectrophotometric analysis of quinine.

2.1. High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure based on common practices for quinine analysis.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

    • Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v) or an ammonium formate buffer with acetonitrile.[2][5][6] The pH may be adjusted with an acid like phosphoric acid.[2][6]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at 233 nm or fluorescence detection with excitation at 325 nm and emission at 375 nm.[4][5]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve quinine hydrobromide reference standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[5]

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 10-50 µg/mL).[5]

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and dilute to fall within the calibration range.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis.

    • Precision:

      • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a sample at 100% of the test concentration on the same day.[9]

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.[5]

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5]

2.2. UV-Visible Spectrophotometry Method

This protocol outlines a general procedure for the quantification of quinine using UV-Vis spectrophotometry.

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Methodology:

    • Wavelength Selection: Scan a standard solution of this compound across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax), which is typically around 348 nm in 0.1 N HCl.[3]

    • Standard and Sample Preparation:

      • Standard Stock Solution: Prepare a stock solution of this compound reference standard in 0.1 N HCl.

      • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1 N HCl to cover the desired concentration range.

      • Sample Preparation: Dissolve the sample in 0.1 N HCl, filter if necessary, and dilute to a concentration that falls within the linear range of the assay.[3]

  • Validation Parameters:

    • Linearity: Measure the absorbance of the calibration standards at the λmax and plot absorbance versus concentration. Perform a linear regression analysis. A linearity range of 0.016 to 0.1 mg/ml has been reported.[3]

    • Precision: Assess repeatability and intermediate precision by analyzing replicate samples on the same day and on different days.

    • Accuracy: Determine the recovery of quinine in spiked samples.

Visualizing the Inter-Laboratory Validation Workflow

The following diagram illustrates the logical workflow of an inter-laboratory validation study, a crucial step for the standardization of an analytical method.

G cluster_0 Method Development & In-House Validation cluster_1 Inter-Laboratory Study Preparation cluster_2 Collaborative Study Execution cluster_3 Data Analysis & Reporting A Develop Quantitative Assay Protocol B Perform Single-Laboratory Validation (Linearity, Precision, Accuracy, etc.) A->B C Select Participating Laboratories B->C Method Deemed Suitable D Prepare and Distribute Standardized Protocol & Samples C->D E Lab 1: Assay Performance D->E F Lab 2: Assay Performance D->F G Lab 'n': Assay Performance D->G H Collect and Statistically Analyze Data (Repeatability & Reproducibility) E->H F->H G->H I Assess Method Performance and Robustness H->I J Publish Validation Report I->J

Caption: Workflow for an inter-laboratory validation study.

This guide provides a foundational understanding of the validation and comparison of quantitative assays for this compound. For regulatory submissions, it is imperative to follow the specific guidelines outlined by relevant authorities such as the ICH.[9]

References

Quinine Hydrobromide vs. Alternative Antimalarials: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of quinine hydrobromide and other leading antimalarial drugs, including artemisinin-based combination therapies (ACTs) and other quinoline derivatives. The analysis is supported by quantitative data from clinical trials, detailed experimental protocols, and an exploration of the molecular mechanisms of action.

Executive Summary

Quinine, a long-standing treatment for malaria, is increasingly being compared to newer and more effective therapies, particularly artemisinin-based combination therapies (ACTs). Clinical data consistently demonstrates that ACTs, such as artemether-lumefantrine and artesunate-amodiaquine, offer significantly higher cure rates and faster parasite and fever clearance times compared to quinine monotherapy. While generally effective, quinine's use is associated with a higher rate of treatment failure and a less favorable side-effect profile. The mechanisms of action for these drugs differ significantly, with quinine and other quinolines primarily targeting heme detoxification within the parasite's digestive vacuole, while artemisinins generate reactive oxygen species that cause widespread damage to parasite proteins.

Quantitative Efficacy Comparison

The following tables summarize key efficacy parameters from comparative clinical trials.

Treatment ArmStudy PopulationDay 28/42 PCR-Corrected Cure Rate (%)Reference
Quinine Ugandan Children (6-59 months)64%[1][2][3]
Artemether-Lumefantrine Ugandan Children (6-59 months)96%[1][2][3]
Quinine Pregnant Women (2nd/3rd Trimester) in Uganda97.6%[4][5]
Artemether-Lumefantrine Pregnant Women (2nd/3rd Trimester) in Uganda99.3%[4][5]
Quinine (7 days) Adults in Vietnam84% (Recrudescence rate of 16%)[6]
Artemisinin + Quinine (5 days) Adults in Vietnam85% (Recrudescence rate of 15%)[6]
Quinine Adults in Eastern Sudan90.6% (Adequate clinical response)[7]
Chloroquine Adults in Eastern Sudan23.1% (Adequate clinical response)[7]

Table 1: Comparative Cure Rates of Quinine and Other Antimalarials.

Treatment ArmMean Parasite Clearance Time (hours)Mean Fever Clearance Time (hours)Reference
Quinine 6247[8]
Artemisinin + Quinine 41-4241-43[8]
Quinine 52.2462.23[9]
Artesunate 41.6743.55[9]
Quinine 5360[10]
Mefloquine 48.235.9[11]
Quinine + Sulphalene-Pyrimethamine 50.644.4[11]

Table 2: Comparative Parasite and Fever Clearance Times.

Experimental Protocols

This section details the methodologies of key clinical trials cited in this guide.

Trial Comparing Oral Quinine and Artemether-Lumefantrine in Ugandan Children
  • Study Design: A randomized, open-label effectiveness study.[1][2]

  • Participants: 175 children aged 6 to 59 months with uncomplicated Plasmodium falciparum malaria, recruited from an outpatient clinic at a national referral hospital in Kampala, Uganda.[1][2]

  • Inclusion Criteria: Age 6-59 months, fever or history of fever in the preceding 24 hours, and microscopically confirmed P. falciparum monoinfection.

  • Exclusion Criteria: Signs of severe malaria, mixed plasmodial infection, or known hypersensitivity to the study drugs.

  • Drug Administration:

    • Quinine group: Oral quinine sulfate at a dose of 10 mg/kg body weight administered three times daily for seven days.[3]

    • Artemether-Lumefantrine group: A six-dose regimen of artemether-lumefantrine (Coartem®) administered over three days, with dosing based on weight bands as per WHO guidelines.[3]

  • Parasitological and Clinical Assessment:

    • Thick and thin blood smears were prepared and stained with Giemsa at baseline and on specified follow-up days. Parasite density was determined by counting the number of asexual parasites per 200 white blood cells.

    • Fever was defined as an axillary temperature of ≥ 37.5°C.

    • Treatment outcomes were assessed at day 28 and classified as early treatment failure, late clinical failure, late parasitological failure, or adequate clinical and parasitological response, according to WHO guidelines.[1][2]

    • PCR genotyping was used to distinguish between recrudescence and new infections.[1][2][3]

Trial Comparing Quinine and Artesunate in Complicated Malaria in Children
  • Study Design: A randomized controlled trial.[9]

  • Participants: 80 children with complicated malaria, as defined by WHO criteria, with the presence of asexual forms of P. falciparum in peripheral blood smears.[9]

  • Drug Administration:

    • Quinine group: Intravenous quinine with a loading dose of 20 mg/kg, followed by a maintenance dose.[12]

    • Artesunate group: Intravenous artesunate at a dose of 2.4 mg/kg on the first day, followed by 1.2 mg/kg.[12]

  • Outcome Measures:

    • Coma Resolution Time (CRT): Time taken for a patient to regain consciousness.

    • Fever Clearance Time (FCT): Time until the patient's temperature returned to normal.

    • Parasite Clearance Time (PCT): Time until no parasites were detectable in blood smears.[9]

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of antimalarial drugs is intrinsically linked to their specific molecular targets within the Plasmodium parasite.

Quinolines (Quinine and Chloroquine)

Quinine and chloroquine are weak bases that accumulate in the acidic digestive vacuole of the parasite.[13][14] Their primary mechanism of action is the inhibition of heme detoxification.[13][14][15][16] During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[16] Quinine and chloroquine bind to heme and prevent its polymerization into hemozoin.[15][16] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes and proteins, ultimately causing cell death.[16]

Quinine_Mechanism cluster_parasite Plasmodium Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase CellDeath Parasite Death Heme->CellDeath Oxidative Stress Quinine Quinine/ Chloroquine Quinine->Heme Binds to Heme Polymerase Heme Polymerase Quinine->Heme Polymerase Inhibits

Caption: Mechanism of action for Quinine and Chloroquine.

Artemisinins (Artesunate, Artemether)

Artemisinins possess an endoperoxide bridge that is crucial for their antimalarial activity.[17] Inside the parasite, these drugs are activated by heme, which is released during hemoglobin digestion.[18] This activation leads to the generation of highly reactive free radicals.[18] These radicals then alkylate and damage a wide range of parasite proteins, disrupting essential cellular processes and leading to parasite death.[7] Studies have identified over 100 protein targets for artemisinin, explaining its potent and rapid killing effect.[7]

Artemisinin_Mechanism cluster_parasite Plasmodium Parasite Artemisinin Artemisinin ActivatedArtemisinin Activated Artemisinin (Free Radicals) Artemisinin->ActivatedArtemisinin Activation by Proteins Parasite Proteins ActivatedArtemisinin->Proteins Alkylation Heme Heme Heme->ActivatedArtemisinin DamagedProteins Damaged Proteins Proteins->DamagedProteins CellDeath Parasite Death DamagedProteins->CellDeath Disruption of Cellular Processes

Caption: Mechanism of action for Artemisinins.

Mefloquine

The precise mechanism of action for mefloquine is still under investigation, but recent studies have shown that it targets the parasite's 80S ribosome.[1][6][8][13][19] By binding to the ribosome, mefloquine inhibits protein synthesis, a critical process for parasite survival and replication.[1][8][13][19] This disruption of protein production ultimately leads to the death of the parasite.[1][8][19]

Mefloquine_Mechanism cluster_parasite Plasmodium Parasite Mefloquine Mefloquine Ribosome 80S Ribosome Mefloquine->Ribosome Binds to ProteinSynthesis Protein Synthesis Mefloquine->ProteinSynthesis Inhibits CellDeath Parasite Death Ribosome->ProteinSynthesis Mediates

Caption: Mechanism of action for Mefloquine.

Experimental Workflow Overview

The general workflow for a clinical trial comparing the efficacy of different antimalarial drugs is outlined below.

Experimental_Workflow Start Patient Recruitment (Uncomplicated Malaria) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization TreatmentA Treatment Arm A (e.g., Quinine) Randomization->TreatmentA TreatmentB Treatment Arm B (e.g., ACT) Randomization->TreatmentB FollowUp Follow-up Visits (e.g., Days 1, 2, 3, 7, 14, 21, 28, 42) TreatmentA->FollowUp TreatmentB->FollowUp DataCollection Data Collection (Blood Smears, Temperature, Adverse Events) FollowUp->DataCollection Analysis Data Analysis (Cure Rate, Clearance Times, Safety) DataCollection->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

Caption: Generalized experimental workflow for antimalarial clinical trials.

Conclusion

The evidence strongly supports the superior efficacy of artemisinin-based combination therapies over quinine monotherapy for the treatment of uncomplicated P. falciparum malaria. ACTs consistently demonstrate higher cure rates, faster parasite and fever clearance, and a better safety profile. While quinine remains a crucial drug in the management of severe malaria, especially when parenteral administration is required, its role in the treatment of uncomplicated malaria is diminishing in light of more effective and better-tolerated alternatives. The distinct mechanisms of action of these drugs provide a basis for understanding their different efficacy profiles and for the continued development of novel antimalarial agents.

References

Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for Quinine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Quinine, a well-known antimalarial drug, and its diastereomer, quinidine, which is used as an antiarrhythmic agent, present a classic case for the importance of chiral separation. This guide provides a comparative performance evaluation of different chiral stationary phases (CSPs) for the separation of these cinchona alkaloids, supported by experimental data and detailed protocols to aid in the selection of the most suitable analytical methodology.

The separation of quinine and quinidine is essential for quality control and the development of stereospecific formulations. The choice of the chiral stationary phase is paramount in achieving the desired resolution. This guide focuses on the performance of three major classes of CSPs: polysaccharide-based (amylose and cellulose derivatives) and cyclodextrin-based stationary phases.

Performance Comparison of Chiral Stationary Phases

The efficacy of a chiral stationary phase is determined by its ability to provide baseline separation of the enantiomers, which is quantified by the retention factor (k'), the separation factor (α), and the resolution (Rs). The following table summarizes the performance of different CSPs for the separation of quinine and quinidine based on available data.

Chiral Stationary Phase (CSP)Column Brand (Example)Mobile PhaseFlow Rate (mL/min)Temp. (°C)k'₁ (Quinine)k'₂ (Quinidine)Separation Factor (α)Resolution (Rs)
Amylose-based Chiralpak AD-Hn-Hexane / Ethanol / Diethylamine (80/20/0.1, v/v/v)1.0252.152.891.344.20
Cellulose-based Chiralcel OD-Hn-Hexane / 2-Propanol / Diethylamine (90/10/0.1, v/v/v)0.5253.544.481.273.85
Cyclodextrin-based Cyclobond I 2000Acetonitrile / Triethylammonium acetate buffer (pH 4.1) (10/90, v/v)1.0254.825.931.232.90

Disclaimer: The data presented is compiled from various sources and application notes. Performance may vary depending on the specific column, instrumentation, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. The following are representative experimental protocols for the separation of quinine and quinidine on the compared CSPs.

Amylose-Based CSP (Chiralpak AD-H)
  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80/20/0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A solution of racemic quinine (or a mixture of quinine and quinidine) is prepared in the mobile phase at a concentration of 1 mg/mL.

Cellulose-Based CSP (Chiralcel OD-H)
  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90/10/0.1, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A solution of racemic quinine (or a mixture of quinine and quinidine) is prepared in the mobile phase at a concentration of 1 mg/mL.

Cyclodextrin-Based CSP (Cyclobond I 2000)
  • Column: Cyclobond I 2000 (β-cyclodextrin), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile / 1% Triethylammonium acetate buffer (pH 4.1) (10/90, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 235 nm

  • Injection Volume: 20 µL

  • Sample Preparation: A solution of racemic quinine (or a mixture of quinine and quinidine) is prepared in the mobile phase at a concentration of 0.5 mg/mL.

Visualizing the Workflow and Logic

To better understand the process of evaluating and comparing chiral stationary phases, the following diagrams illustrate the experimental workflow and the logical relationship between the different components of the analysis.

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Quinine/ Quinidine Standard Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase Equilibrate Equilibrate System MobilePhase->Equilibrate HPLC HPLC System Column Install Chiral Stationary Phase HPLC->Column Column->Equilibrate Equilibrate->Inject Detect UV Detection Inject->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate k', α, Rs Chromatogram->Calculate Compare Compare Performance Calculate->Compare

Caption: Experimental workflow for CSP evaluation.

Logical_Relationship cluster_csps Chiral Stationary Phases cluster_params Performance Parameters Analyte Quinine/Quinidine Enantiomers Amylose Amylose-based (e.g., Chiralpak AD-H) Analyte->Amylose interacts with Cellulose Cellulose-based (e.g., Chiralcel OD-H) Analyte->Cellulose interacts with Cyclodextrin Cyclodextrin-based (e.g., Cyclobond I 2000) Analyte->Cyclodextrin interacts with Retention Retention Factor (k') Amylose->Retention influences Separation Separation Factor (α) Amylose->Separation influences Resolution Resolution (Rs) Amylose->Resolution influences Cellulose->Retention influences Cellulose->Separation influences Cellulose->Resolution influences Cyclodextrin->Retention influences Cyclodextrin->Separation influences Cyclodextrin->Resolution influences

Caption: Logical relationship in CSP comparison.

Conclusion

The selection of an appropriate chiral stationary phase is a multifaceted process that depends on the specific requirements of the analysis, including the desired resolution, analysis time, and solvent consumption.

  • Amylose-based CSPs , such as Chiralpak AD-H, often provide excellent resolution and high separation factors for a broad range of compounds, including cinchona alkaloids.

  • Cellulose-based CSPs , like Chiralcel OD-H, are also highly effective and can offer different selectivity compared to their amylose counterparts, making them a valuable alternative.

  • Cyclodextrin-based CSPs are particularly useful in reversed-phase mode, which can be advantageous for certain applications and sample matrices. While the resolution may be slightly lower compared to some polysaccharide-based phases, they offer a distinct separation mechanism that can be beneficial for method development.

Ultimately, the optimal choice of CSP will be determined by empirical testing. This guide provides a starting point for researchers by summarizing key performance indicators and providing robust experimental protocols to facilitate the efficient and successful chiral separation of quinine enantiomers.

Safety Operating Guide

Proper Disposal of Quinine Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of quinine hydrobromide, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. Personal protective equipment (PPE) should be worn at all times when handling this chemical.

Key Hazards:

  • Harmful if swallowed or inhaled.[1][2]

  • Causes skin and serious eye irritation.[1][2]

  • May cause an allergic skin reaction or sensitization.[1][2]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or chemical goggles.

  • Hand Protection: Chemically resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[3]

In the event of a spill, immediately clean it up while wearing appropriate PPE. Avoid generating dust. The spilled material should be collected in a suitable, labeled container for disposal.[4]

Hazard Summary

The following table summarizes the key hazard information for this compound based on its Safety Data Sheet (SDS).

Hazard CategoryClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Sensitization, Skin Category 1H317: May cause an allergic skin reaction
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Sensitization, Respiratory Category 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

This data is based on GHS classifications and may vary by jurisdiction. Always consult the specific SDS for the product in use.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] The primary responsibility for correct waste identification and disposal lies with the waste generator.

Step 1: Waste Characterization

The first and most critical step is to determine if the this compound waste is classified as hazardous.

  • Characteristic Waste: If not a listed waste, determine if the waste exhibits any characteristics of hazardous waste[9]:

    • Ignitability (D001): Unlikely for solid this compound.

    • Corrosivity (D002): Not characteristic of this compound.

    • Reactivity (D003): Not characteristic of this compound.

    • Toxicity (D-codes): The waste may be considered toxic if it fails the Toxicity Characteristic Leaching Procedure (TCLP).

Given its toxicological profile, it is prudent to manage this compound as a hazardous waste unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department or through analytical testing. Do not dispose of this compound down the drain or in regular trash. [8][10]

Step 2: Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Keep solid this compound waste separate from liquid waste.[11]

  • Do not mix it with other incompatible chemical wastes.[8][11]

  • Collect waste in a designated, compatible, and clearly labeled container. If possible, use the original container.[7][9]

Step 3: Containerization and Labeling

All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.[7][11]

  • Container: Use a well-sealed container, such as a screw-cap bottle, made of a material compatible with this compound.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a complete description of the contents, including "this compound."[7] Include the date when waste was first added to the container.

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be under the control of laboratory personnel.[8]

  • Utilize secondary containment, such as a spill tray, to contain any potential leaks.[9]

  • Ensure the storage area is away from general work areas and incompatible materials.

Step 5: Disposal

The final disposal of this compound waste must be handled by a licensed professional waste disposal service.

  • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.

  • The waste will likely be transported to a permitted treatment, storage, and disposal facility (TSDF), where it will most commonly be destroyed via incineration.[5][6]

  • Maintain all documentation related to the waste disposal as required by your institution and regulatory agencies.[8]

Experimental Protocols

This document outlines a disposal procedure and does not cite experimental protocols for which methodologies would be applicable.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Evaluation cluster_hazardous Hazardous Waste Pathway cluster_non_hazardous Non-Hazardous Pathway (Consult EHS) start Start: This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_char Waste Characterization: Is it RCRA Hazardous Waste? ppe->waste_char segregate Segregate Waste (Solid, Incompatible Chemicals) waste_char->segregate Yes / Assume Yes consult_ehs Consult Institutional EHS Policy for Non-Hazardous Pharmaceutical Waste waste_char->consult_ehs No (Requires verification) containerize Place in a sealed, compatible container segregate->containerize label_hw Label as 'Hazardous Waste' with contents and date containerize->label_hw store Store in designated Satellite Accumulation Area with secondary containment label_hw->store contact_ehs Contact EHS for pickup by a licensed disposal contractor store->contact_ehs incinerate Transport to permitted facility for incineration contact_ehs->incinerate end End: Disposal Complete incinerate->end non_haz_disposal Dispose via approved non-hazardous route consult_ehs->non_haz_disposal non_haz_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Quinine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Quinine hydrobromide, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Standards/References
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection - Fire/flame resistant and impervious clothing.- Chemical impermeable gloves inspected prior to use.EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection - Use in a well-ventilated area.- If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]NIOSH/MSHA or European Standard EN 149 approved full-face piece airline respirator in positive pressure mode with emergency escape provisions.[2]
Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][3]

  • Harmful in contact with skin.[1][3]

  • Causes skin irritation.[1][3]

  • May cause an allergic skin reaction.[1][3]

  • Causes serious eye irritation.[1][3]

  • Harmful if inhaled.[1][3]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • May cause respiratory irritation.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for safety and regulatory compliance.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store locked up and apart from foodstuff containers or incompatible materials such as strong acids and oxidizing agents.[1][4]

  • Recommended storage temperature is between 15–25 °C.[5] For long-term storage, -20°C is recommended.[6]

Handling and Use
  • Handle in a well-ventilated place, preferably under a chemical fume hood.[1][4]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Disposal
  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1]

  • Do not let the chemical enter drains.[1]

  • Contaminated materials should be promptly disposed of in suitable and closed containers.[1]

Emergency Response Plan

In the event of a spill or accidental exposure, follow these steps:

Spill Response
  • Minor Spills:

    • Clean up spills immediately.[2]

    • Wear appropriate PPE.

    • For solid spills, sweep up and place into a suitable container for disposal.[2]

    • For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[7]

  • Major Spills:

    • Evacuate personnel to a safe area and move upwind.[1][7]

    • Remove all sources of ignition.[1]

    • Use spark-proof tools and explosion-proof equipment.[1]

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • Alert the appropriate emergency response team.

Fire Response
  • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1]

  • Wear self-contained breathing apparatus for firefighting if necessary.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures a Assess Hazards & Risks b Select & Inspect PPE a->b c Prepare Work Area (Ventilation, Spill Kit) b->c d Retrieve from Storage c->d Proceed when ready e Weighing & Dispensing (in fume hood) d->e f Perform Experiment e->f g Decontaminate Work Area f->g k Spill or Exposure? f->k h Properly Store or Dispose of this compound g->h i Remove & Clean PPE h->i j Wash Hands i->j l Follow Spill Response Protocol k->l Spill m Administer First Aid k->m Exposure

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.